molecular formula C20H19NO5 B031602 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 141627-42-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B031602
CAS No.: 141627-42-1
M. Wt: 353.4 g/mol
InChI Key: WYALRXZJYXWYGR-UHFFFAOYSA-N
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Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone ( 141627-42-1) is a high-value benzofuran-based chemical intermediate with significant importance in pharmaceutical research and development. Its primary researched application is as a key synthetic precursor in the preparation of Dronedarone hydrochloride, a recognized anti-arrhythmic active pharmaceutical ingredient (API) . The synthesis of this compound, often involving Friedel-Crafts acylation techniques, is a critical step in constructing the complex molecular architecture required for this class of therapeutics . This methanone derivative possesses a molecular formula of C20H19NO5 and a molecular weight of 353.37 g/mol . The compound is characterized as an off-white to white crystalline powder and has a predicted boiling point of approximately 537.7 °C at 760 mmHg and a density of around 1.235 g/cm³ . It is recommended to store the compound sealed in a dry environment at room temperature to maintain its stability . As a sophisticated organic building block, it enables researchers to explore new synthetic pathways and develop novel pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALRXZJYXWYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626718
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141627-42-1
Record name 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
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Record name Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl)
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Foundational & Exploratory

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dronedarone[1][2]. Dronedarone is an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter[1][2]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this benzofuran derivative.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its closely related demethylated analogue is presented below. The methoxy derivative exhibits lower polarity compared to its hydroxyl counterpart[1].

PropertyValueSource
IUPAC Name (2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[3]
Synonyms 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran[3]
CAS Number 141627-42-1[3]
Molecular Formula C₂₀H₁₉NO₅[3][4]
Molecular Weight 353.37 g/mol [4][5]
Boiling Point 537.7 °C at 760 mmHg[4]
Appearance Off-white crystalline powder[6]
Solubility Slightly soluble in chloroform and methanol.[2][2]
Storage Room temperature, dry and sealed.[4] Can also be stored at -20°C.[5][4][5]

Note: Some physical properties, such as the melting point, are more readily available for the demethylated analogue, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1), which is reported to have a melting point of 129-131°C[2].

Synthesis

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane[1].

Synthetic Workflow

SynthesisWorkflow N0 2-Butyl-5-nitrobenzofuran R1 Friedel-Crafts Acylation N0->R1 N1 4-Methoxybenzoyl chloride N1->R1 P1 (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone R1->P1 C1 AlCl₃ (Lewis Acid) Dichloromethane (Solvent) 0-5 °C C1->R1

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

A typical experimental procedure involves the slow addition of a solution of 4-methoxybenzoyl chloride to a cooled (0-5 °C) suspension of 2-butyl-5-nitrobenzofuran and aluminum chloride in dichloromethane[1]. The reaction mixture is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC)[1]. Upon completion, the reaction is quenched, and the product is extracted. Purification is generally achieved through recrystallization, for instance, from isopropanol, to yield the final product[1].

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons are expected in the range of δ 6.8–8.2 ppm. Signals corresponding to the butyl group and the methoxy group protons would also be present.
¹³C NMR The carbonyl carbon is anticipated to appear around δ 190 ppm.
FT-IR A characteristic C=O stretching vibration is expected around 1650 cm⁻¹. The asymmetric stretching of the nitro group (NO₂) would likely be observed near 1520 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (353.37 g/mol ) would confirm its identity.

Biological Activity

There is currently no substantial evidence to suggest that this compound possesses inherent biological activity. Its significance in the pharmaceutical field is primarily as a precursor in the synthesis of Dronedarone[1][2]. Dronedarone itself acts as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels, which is central to its antiarrhythmic effects[1].

Logical Relationship in Dronedarone Synthesis

DronedaroneSynthesis A (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone B Demethylation A->B C (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone B->C D Further Synthetic Steps (e.g., Alkylation) C->D E Dronedarone D->E

Caption: Role as a key intermediate in the synthesis of Dronedarone.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the synthetic pathway and detailed spectroscopic analysis.

Core Compound Specifications

This compound, with the chemical formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol , is a critical precursor in pharmaceutical manufacturing.[1][2] Its structural confirmation is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. The collected data are summarized in the tables below.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
1645C=O (keto stretching)
1165Aromatic-O-CH (ether stretching)
1023Aromatic-O-CH₃ (ether stretching)
Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.41d2.41HAromatic H
8.23dd8.8, 2.41HAromatic H
7.81–7.85m2HAromatic H
7.55–7.57d8.81HAromatic H
6.97–7.01m2HAromatic H
3.90s3H-OCH₃
2.90–2.94t7.22H-CH₂-
1.70–1.78m7.22H-CH₂-
1.30–1.40m7.22H-CH₂-
0.87–0.91t7.23H-CH₃
Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
188.2C=O
163.2, 162.5, 157.1, 143.9Aromatic C
132.5, 130.8, 127.8, 120.1Aromatic C
117.5, 117.1, 113.9, 111.2Aromatic C
55.4-OCH₃
29.8-CH₂-
27.8-CH₂-
22.2-CH₂-
13.5-CH₃
Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-butyl-5-nitrobenzofuran

  • 4-methoxybenzoyl chloride

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Isopropanol

Procedure:

  • A solution of 4-methoxybenzoyl chloride (2.1 g, 0.012 mol) in dichloromethane (10 mL) is prepared.

  • To this solution, anhydrous tin(IV) chloride (3.2 g, 0.012 mol) is added dropwise at a temperature of 0–5 °C.

  • The resulting mixture is stirred for 15 minutes at the same temperature.

  • A solution of 2-butyl-5-nitrobenzofuran (2.5 g, 0.011 mol) in dichloromethane (15 mL) is then added dropwise to the reaction mixture at 0–5 °C.

  • The reaction is allowed to proceed at this temperature for 2 hours.

  • Upon completion, the reaction mixture is poured into a mixture of ice (50 g) and concentrated hydrochloric acid (5 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude material is purified by recrystallization from isopropanol to afford this compound as a solid.[3]

Visualizations

To further clarify the chemical transformations and analytical workflow, the following diagrams are provided.

Caption: Chemical structure of the target molecule.

synthesis_pathway 2-butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone 2-butyl-5-nitrobenzofuran->product Friedel-Crafts Acylation 4-methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-methoxybenzoyl_chloride->product SnCl4 SnCl₄ (Lewis Acid) SnCl4->product

Caption: Synthetic pathway via Friedel-Crafts acylation.

elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structure Confirmation start Starting Materials: 2-Butyl-5-nitrobenzofuran & 4-Methoxybenzoyl chloride reaction Friedel-Crafts Acylation (SnCl₄, CH₂Cl₂) start->reaction workup Aqueous Workup & Purification (Recrystallization) reaction->workup product_iso Isolated Product workup->product_iso ir IR Spectroscopy product_iso->ir nmr ¹H and ¹³C NMR Spectroscopy product_iso->nmr elemental Elemental Analysis product_iso->elemental structure Structure Elucidated ir->structure nmr->structure elemental->structure

Caption: Workflow for synthesis and structure elucidation.

References

An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the preparation of the antiarrhythmic drug Dronedarone.[1][2] The synthesis involves a multi-step process, prominently featuring a Friedel-Crafts acylation. This document outlines the detailed reaction pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of a 2-butyl-5-nitrobenzofuran intermediate. Several routes to synthesize this key intermediate have been reported, with a common pathway originating from 4-nitrophenol.

A well-established route involves the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran in five steps.[1] This intermediate then undergoes a Friedel-Crafts acylation with 4-methoxybenzoyl chloride to yield the final product.[1][3]

Below is a DOT language script that visualizes the primary synthetic pathway.

Synthesis_Pathway cluster_0 Synthesis of 2-Butyl-5-nitrobenzofuran cluster_1 Friedel-Crafts Acylation 4-Nitrophenol 4-Nitrophenol Intermediate_A 4-Nitrophenyl pentanoate 4-Nitrophenol->Intermediate_A Pentanoyl chloride, Pyridine Intermediate_B 1-(2-Hydroxy-5-nitrophenyl)hexan-1-one Intermediate_A->Intermediate_B Fries rearrangement, AlCl3 Intermediate_C 2-Bromo-1-(2-hydroxy-5-nitrophenyl)hexan-1-one Intermediate_B->Intermediate_C α-bromination, PBr3 2-Butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran Intermediate_C->2-Butyl-5-nitrobenzofuran Cyclization, KOH Target_Molecule (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone 2-Butyl-5-nitrobenzofuran->Target_Molecule SnCl4, Dichloromethane 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride->Target_Molecule

Diagram 1: Synthetic pathway for this compound.

An alternative pathway for the synthesis of 2-butyl-5-nitrobenzofuran involves a Wittig reaction of a phosphonium ylide derived from 3-(bromomethyl)-4-nitrophenol with pentanoyl chloride.[1] Another approach starts from 1-fluoro-4-nitrobenzene and 1-hexyn-3-ol, followed by a Claisen rearrangement and intramolecular cyclization.[4]

Experimental Protocols

The following protocols are detailed for the synthesis of 2-butyl-5-nitrobenzofuran and its subsequent acylation to the target molecule.

Synthesis of 2-Butyl-5-nitrobenzofuran (9)

Step 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (6) This step involves the Fries rearrangement of 4-nitrophenyl pentanoate to yield 1-(2-hydroxy-5-nitrophenyl)hexan-1-one, which is then methylated.

Step 2: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (7) To a solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (6) (20 g, 0.079 mol) in dichloromethane (20 mL), phosphorus tribromide is added.[1] The reaction mixture is stirred, and after completion, the organic layer is washed with sodium thiosulfate solution (20 mL) and evaporated to afford the bromo intermediate (7).[1]

Step 3: Synthesis of 2-butyl-5-nitrobenzofuran (9) The crude 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (7) is cyclized to form 2-butyl-5-nitrobenzofuran (9).[1]

Synthesis of this compound (10)

This final step is a Friedel-Crafts acylation.[1][5][6]

To a solution of 2-butyl-5-nitrobenzofuran (9) (25 g, 0.11 mol) and 4-methoxybenzoyl chloride in a suitable solvent such as dichloromethane or o-nitrotoluene, a Lewis acid catalyst like tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3) is added.[1][5] The reaction is typically carried out at a low temperature (e.g., 0-5°C).[3] After the reaction is complete, the mixture is worked up, and the crude product is purified, often by recrystallization from a solvent like isopropanol, to yield the target molecule (10).[1][3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields

StepStarting MaterialReagentsSolventTemperatureTimeYield
Synthesis of 2-butyl-5-nitrobenzofuran (9)4-NitrophenolMulti-step synthesisVarious---
Friedel-Crafts Acylation of (9) to (10)2-Butyl-5-nitrobenzofuran (9)4-Methoxybenzoyl chloride, SnCl4/AlCl3Dichloromethane0-5 °C-78%

Table 2: Spectroscopic Data for this compound (10)

Spectroscopic MethodData
IR (KBr, cm⁻¹) 1655 (conjugated C=O stretching), 1585, 1515 (aromatic C=C stretching), 1340 (NO₂ stretching), 1165 (aromatic C-O-C ether stretching), 1023 (aromatic O-CH₃ ether stretching)[1]
¹H NMR (CDCl₃) δ 8.45 (d, J = 2.4 Hz, 1H), 8.23 (dd, J = 8.8 Hz, J = 2.4 Hz, 1H), 7.81–7.85 (m, 2H), 7.55–7.57 (d, J = 8.8 Hz, 1H), 6.97–7.01 (m, 2H), 3.89 (s, 3H), 2.85–2.89 (t, J = 7.2 Hz, 2H), 1.65–1.73 (m, J = 7.2 Hz, 2H), 1.30–1.40 (m, J = 7.2 Hz, 2H), 0.87–0.91 (t, J = 7.2 Hz, 2H)[1]
¹³C NMR (CDCl₃) δ 186.2, 163.5, 158.1, 154.2, 143.9, 132.8, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5[1]
Elemental Analysis Calculated for C₂₀H₁₉NO₅: C, 67.98; H, 5.42; N, 3.96%. Found: C, 67.88; H, 5.45; N, 3.90%.[1]

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is illustrated below.

Experimental_Workflow Start Start Reaction_Setup Combine 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride in solvent Start->Reaction_Setup Catalyst_Addition Add Lewis acid (e.g., SnCl4) at low temperature Reaction_Setup->Catalyst_Addition Reaction Stir reaction mixture until completion (monitored by TLC) Catalyst_Addition->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Recrystallize crude product from a suitable solvent (e.g., isopropanol) Workup->Purification Characterization Analyze purified product using NMR, IR, and Elemental Analysis Purification->Characterization End End Characterization->End

Diagram 2: General experimental workflow for the Friedel-Crafts acylation step.

Conclusion

The synthesis of this compound is a critical process for the production of Dronedarone. The outlined synthetic pathway, particularly the Friedel-Crafts acylation, provides a reliable method for obtaining this key intermediate. The provided experimental details and quantitative data serve as a valuable resource for researchers in the field of pharmaceutical synthesis and development. Careful control of reaction conditions and purification procedures are essential for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 141627-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, with CAS number 141627-42-1, is a key chemical intermediate in the synthesis of Dronedarone, a multichannel-blocking antiarrhythmic drug.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its pivotal role in pharmaceutical manufacturing. While direct biological activity data for this specific intermediate is not extensively documented in public literature, its structural components are integral to the pharmacological profile of the final active pharmaceutical ingredient (API). This document aims to serve as a critical resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule featuring a substituted benzofuran core.[3] Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 141627-42-1[3]
Molecular Formula C₂₀H₁₉NO₅[3]
Molecular Weight 353.37 g/mol [4]
IUPAC Name (2-butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone[3]
Appearance Off-white crystalline powder[5]
Boiling Point 537.7 °C at 760 mmHg[6]
Density 1.235 g/cm³[5]

Synthesis and Mechanism

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybenzoyl chloride with AlCl₃. The electron-rich benzofuran ring of 2-butyl-5-nitrobenzofuran then attacks the acylium ion, leading to the formation of the final product.

Below is a logical diagram illustrating the synthetic pathway.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents 2-Butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran Reaction Friedel-Crafts Acylation 2-Butyl-5-nitrobenzofuran->Reaction 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-Methoxybenzoyl_chloride->Reaction AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Reaction->Product

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The following experimental protocol is adapted from a published synthesis of the target compound's downstream derivative, outlining the Friedel-Crafts acylation step in detail.[1]

Materials:

  • 2-butyl-5-nitrobenzofuran (0.11 mol)

  • 4-methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Isopropanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • Reaction Setup: A reaction vessel is charged with 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) and dichloromethane (DCM).

  • Acylation: The solution is cooled to 0–5 °C. Anhydrous aluminum chloride (AlCl₃) is added, followed by the dropwise addition of 4-methoxybenzoyl chloride.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with ice-water and extracted with DCM. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from isopropanol to yield this compound. The reported yield for this step is approximately 78%.[7]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.23 (dd, J = 8.8 Hz, J = 2.4 Hz, 1H), 7.81–7.85 (m, 2H), 7.55–7.57 (d, J = 8.8 Hz, 1H), 6.97–7.01 (m, 2H), 3.90 (s, 3H), 2.81–2.85 (m, J = 7.2 Hz, 2H), 1.30–1.40 (m, J = 7.2 Hz, 2H), 0.87–0.91 (t, J = 7.2 Hz, 2H).[1]

  • ¹³C NMR (400 MHz, CDCl₃): δ 187.0, 163.5, 161.7, 156.4, 144.1, 132.7, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5.[1]

  • Elemental Analysis: Calculated for C₂₀H₁₉NO₅: C, 67.98; H, 5.42; N, 3.96%. Found: C, 67.95; H, 5.40; N, 3.90%.[1]

Role in Drug Development and Biological Context

This compound is a crucial intermediate in the multi-step synthesis of Dronedarone.[1][7] The subsequent step in the synthesis involves the demethylation of the methoxy group to a hydroxyl group, yielding (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[7] This hydroxylated intermediate is then further elaborated to produce the final Dronedarone molecule.

G Role in Dronedarone Synthesis A (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone (CAS 141627-42-1) B (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone A->B Demethylation C Further Elaboration B->C D Dronedarone (API) C->D

Caption: Progression to the final API, Dronedarone.

While direct pharmacological studies on this methoxy-containing intermediate are scarce, the benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antiarrhythmic, anticancer, and antimicrobial properties.[3] The structural motifs present in this compound contribute to the overall properties of Dronedarone, which functions as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels in the heart.[2] The nitro group, in particular, is a common feature in pharmacologically active molecules and is a key site for further chemical modification in the Dronedarone synthesis.

Conclusion

This compound is a well-characterized chemical entity whose primary significance lies in its role as a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. The synthetic route via Friedel-Crafts acylation is efficient and well-documented. For researchers in pharmaceutical development, a thorough understanding of the synthesis, purification, and properties of this compound is essential for the consistent and high-quality production of the final API. Future research could explore the potential for independent biological activity of this and related nitrobenzofuran derivatives.

References

The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a wide array of biological activities.[1][3][4][5] The introduction of a nitro group to the benzofuran core can significantly modulate its electronic properties and biological functions, leading to potent compounds with diverse therapeutic potential.[6] Nitrobenzofuran derivatives have demonstrated significant efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, making them a subject of intense research in drug discovery.[7][8][9][10] This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of nitrobenzofuran derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of Nitrobenzofuran Derivatives

The synthesis of nitrobenzofuran derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the benzofuran core.

Two of the most widely utilized methods for preparing 2-nitrobenzofurans are the condensation of salicylic aldehydes with bromonitromethane and the oxidation of 2-(2-nitroethyl)phenols.[6] Electrophilic nitration of the benzofuran ring is another common approach, though it can sometimes lead to a mixture of products requiring careful separation.[6] For the synthesis of more complex structures, such as 2-phenylbenzofurans, multi-step reactions including the Wittig reaction are employed.[11] A general workflow for the synthesis often involves the formation of a key intermediate followed by cyclization and subsequent functional group modifications.

G cluster_synthesis General Synthesis Workflow START Starting Materials (e.g., Salicylic Aldehyde, Nitrophenol) STEP1 Intermediate Formation (e.g., Wittig Reagent, o-Quinone Methide) START->STEP1 Reagents (e.g., PPh3·HBr, Bromonitromethane) STEP2 Cyclization (Formation of Benzofuran Ring) STEP1->STEP2 Base / Heat (e.g., Et3N) STEP3 Functionalization / Nitration (Introduction of NO2 group and others) STEP2->STEP3 Nitrating Agent (e.g., HNO3/AcOH) END Final Nitrobenzofuran Derivative STEP3->END Purification (e.g., Column Chromatography) cluster_pathway Apoptosis Induction by Nitrobenzofuran Derivative cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NBZD Nitrobenzofuran Derivative DR4 Death Receptor 4 (DR4) NBZD->DR4 activates Bcl2 Bcl-2 NBZD->Bcl2 inhibits Casp8 Caspase-8 DR4->Casp8 activates Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 activates Bax Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases CytC->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes cluster_workflow Anticancer Screening Workflow A Synthesized Nitrobenzofuran Compound B Cell Viability Assay (e.g., SRB or MTT) Determine IC50 values A->B C Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) B->C If active D Cell Cycle Analysis (Flow Cytometry) B->D If active E Mechanism of Action Studies (e.g., Western Blot for pathway proteins) C->E D->E F In vivo Studies (Animal Models) E->F Promising Candidate

References

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (KUS121)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as Kyoto University Substance 121 (KUS121), is a novel small molecule compound with significant cytoprotective properties.[1][2] Its core mechanism of action revolves around the selective modulation of Valosin-Containing Protein (VCP), a highly abundant and essential AAA+ ATPase.[1][3][4] By inhibiting the ATPase activity of VCP, KUS121 conserves intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and endoplasmic reticulum (ER) stress.[1][5][6] This ATP-sparing effect, coupled with the mitigation of pro-apoptotic ER stress pathways, confers robust protective effects in a variety of disease models, including ischemic injury, neurodegeneration, and atherosclerosis.[1][5][6][7] This document provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to KUS121.

Core Mechanism of Action

The primary therapeutic effects of KUS121 stem from its direct interaction with and inhibition of Valosin-Containing Protein (VCP), also known as p97 in metazoans. VCP is a critical enzyme involved in a myriad of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and mitochondrial quality control, all of which are highly ATP-dependent.[8][9][10]

Primary Target: VCP ATPase Inhibition

KUS121 is a specific inhibitor of the ATPase activity of VCP, with a reported IC50 value of 330 nM.[11] VCP utilizes the energy from ATP hydrolysis to remodel or segregate substrate proteins, a crucial function in maintaining cellular proteostasis.[8] Pathological conditions like ischemia lead to a rapid depletion of cellular ATP, compromising these vital functions and leading to cell death.[6] KUS121 intervenes by selectively inhibiting VCP's consumption of ATP, thereby preserving the cellular energy pool for other essential survival processes.[1][6] This action is particularly beneficial in energy-deprived states.[6]

Mitigation of Endoplasmic Reticulum (ER) Stress

A key consequence of VCP modulation by KUS121 is the significant attenuation of ER stress. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and activation of the Unfolded Protein Response (UPR).[9][10]

  • VCP's Role in ERAD: VCP is essential for the ERAD pathway, where it functions to extract ubiquitinated misfolded proteins from the ER membrane, facilitating their degradation by the proteasome.[1][10]

  • KUS121's Modulatory Effect: Under severe stress, the high ATP consumption by VCP can exacerbate energy depletion. KUS121's inhibition of VCP ATPase activity helps maintain ATP levels, which in turn supports cellular survival.[1][2] Studies show that KUS121 treatment reduces the expression of key pro-apoptotic UPR markers, most notably C/EBP homologous protein (CHOP).[1][2][4][12] By suppressing CHOP expression and subsequent caspase-3 cleavage, KUS121 mitigates ER stress-induced apoptosis.[1][12]

  • Restoration of ERAD Capacity: Importantly, KUS121 appears to inhibit VCP's ATPase activity without completely abrogating its essential ERAD functions.[1] Evidence suggests that KUS121 treatment can restore ERAD-processing capacity, potentially by potentiating upstream UPR pathways like the IRE1α-sXBP1 axis, thus promoting a pro-survival adaptive response over a pro-apoptotic one.[1][13]

Downstream Anti-Apoptotic and Anti-Inflammatory Effects

The conservation of ATP and mitigation of ER stress culminate in potent anti-apoptotic and anti-inflammatory effects.

  • Cytoprotection: KUS121 has demonstrated protective effects against stress-induced cell death in various cell types, including renal proximal tubular cells, primary cortical neurons, photoreceptors, and endothelial cells.[1][6][7][14]

  • Inflammation Reduction: In models of atherosclerosis, KUS121 was shown to downregulate inflammatory pathways associated with the UPR, such as the Inositol-requiring enzyme 1 alpha (IRE1α) pathway.[2][5] This leads to reduced expression of inflammatory markers like Nuclear Factor kappa B (NF-κB) and Intercellular Adhesion Molecule 1 (ICAM-1) in plaque endothelium.[5]

Quantitative Data

The following table summarizes the key quantitative metrics associated with the activity of KUS121 from published literature.

ParameterValueTarget/SystemReference
IC50 330 nMValosin-Containing Protein (VCP) ATPase Activity[11]
Effective Concentration (in vitro) 50 - 200 µMProtection of endothelial cells and neurons from ER stress or OGD[2][6]
Dosage (in vivo) 50 - 100 mg/kgAttenuation of ischemic stroke and skin flap necrosis in rodents[4][6]
Atherosclerosis Reduction 40 - 50%Reduction in plaque progression in Apoe-/- mice[3][5]

Experimental Protocols

The mechanism of KUS121 has been elucidated through a series of in vitro and in vivo experiments. Key methodologies are detailed below.

VCP ATPase Activity Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of KUS121 on VCP ATPase activity.

  • Methodology:

    • Enzyme Source: Recombinant human VCP/p97 protein is used.

    • Reaction Buffer: A typical buffer contains 25 mM Tris (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.

    • Procedure: The VCP enzyme is incubated with varying concentrations of KUS121 in the presence of a defined concentration of ATP (e.g., 150 µM). The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30-37°C.

    • Detection: The amount of ADP produced is quantified. Commercially available assays like the Transcreener ADP² Assay are commonly used, which detect ADP via a fluorescent signal change (FP, FI, or TR-FRET).[15]

    • Analysis: The rate of ADP production is plotted against the logarithm of KUS121 concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

In Vitro ER Stress and Cell Viability Model
  • Objective: To evaluate the protective effect of KUS121 against ER stress-induced cell death.

  • Methodology:

    • Cell Culture: Relevant cell lines (e.g., human EA.hy926 endothelial cells, rat renal proximal tubular cells) are cultured under standard conditions.[1][2]

    • Induction of ER Stress: Cells are treated with a known ER stress inducer, such as tunicamycin (e.g., 0.25-1 µg/mL), for a specified duration (e.g., 6-48 hours).[2][16]

    • KUS121 Treatment: Experimental groups are co-treated with tunicamycin and various concentrations of KUS121 (e.g., 50-100 µM). A vehicle control (DMSO) is run in parallel.[2]

    • Cell Viability Assessment: Cell viability is measured using assays such as the water-soluble tetrazolium salt (WST) assay.[6]

    • Apoptosis Assessment: Apoptosis is quantified by methods like TUNEL staining for DNA fragmentation or Western blot analysis for the presence of cleaved caspase-3.[1][5]

Western Blot Analysis for UPR Markers
  • Objective: To measure the effect of KUS121 on the expression of ER stress-related proteins.

  • Methodology:

    • Sample Preparation: Following the in vitro ER stress protocol, cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for UPR markers (e.g., CHOP, BiP, VCP) and a loading control (e.g., β-actin).[16][17]

    • Detection: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Intracellular ATP Level Measurement
  • Objective: To confirm that KUS121 preserves cellular ATP levels under stress.

  • Methodology:

    • Experimental Setup: Cells are subjected to stress conditions (e.g., oxygen-glucose deprivation [OGD] or tunicamycin treatment) in the presence or absence of KUS121.[1][6]

    • ATP Quantification: Cellular ATP is extracted and measured using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.

    • Analysis: ATP levels are normalized to total protein content and compared across treatment groups.[6]

Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows associated with KUS121.

KUS121_Mechanism cluster_stress Cellular Stressors cluster_pathology Pathological Consequences cluster_effects KUS121-Mediated Effects cluster_outcome Cellular Outcomes Ischemia Ischemia ATP Depletion ATP Depletion Ischemia->ATP Depletion Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress ATP Depletion->ER Stress VCP VCP/p97 (ATPase Activity) ATP Depletion->VCP Impairs Function Apoptosis Downregulation Apoptosis Downregulation ER Stress->Apoptosis Downregulation Inflammation Downregulation Inflammation Downregulation ER Stress->Inflammation Downregulation ATP Conservation ATP Conservation VCP->ATP Conservation Inhibition leads to ER Stress Mitigation ER Stress Mitigation VCP->ER Stress Mitigation Modulation leads to KUS121 (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone (KUS121) KUS121->VCP Inhibits Outcome Cytoprotection & Cell Survival ATP Conservation->Outcome ER Stress Mitigation->Apoptosis Downregulation ER Stress Mitigation->Inflammation Downregulation Apoptosis Downregulation\n(↓ CHOP, ↓ Cleaved Caspase-3) Apoptosis Downregulation (↓ CHOP, ↓ Cleaved Caspase-3) Inflammation Downregulation\n(↓ NF-κB, ↓ IRE1α) Inflammation Downregulation (↓ NF-κB, ↓ IRE1α) Apoptosis Downregulation->Outcome Inflammation Downregulation->Outcome

Caption: Core signaling pathway of KUS121.

KUS121_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Stress Induce Cellular Stress (e.g., Tunicamycin or OGD) Start->Stress Treatment Treat with KUS121 (vs. Vehicle Control) Stress->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability Assay (WST, TUNEL) Incubation->Viability ATP ATP Measurement (Luciferase Assay) Incubation->ATP Western Western Blot (CHOP, Caspase-3) Incubation->Western Analysis Data Analysis & Interpretation Viability->Analysis ATP->Analysis Western->Analysis

Caption: General experimental workflow for in vitro evaluation of KUS121.

References

The Benzofuran Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Benzofuran Compounds in Medicinal Chemistry.

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically derived molecules underscores its significance as a foundational structure for the development of novel therapeutic agents.[1][2] First synthesized by Perkin in 1870, the benzofuran ring has since captured the attention of chemists and pharmacologists, leading to the discovery of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of benzofuran compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

A Rich History and Diverse Therapeutic Landscape

The journey of benzofuran in medicinal chemistry began with the isolation of naturally occurring derivatives from various plant species.[4] These natural products, such as ailanthoidol, demonstrated a range of biological effects and provided the initial impetus for synthetic exploration.[5] Over the decades, extensive research has led to the development of a multitude of synthetic benzofuran derivatives, some of which have become clinically significant drugs.[6] Notable examples include the antiarrhythmic agent Amiodarone, the beta-blocker Bufuralol, and the antifungal drug Griseofulvin, highlighting the versatility of the benzofuran core in addressing diverse therapeutic needs.[5][6]

The inherent structural features of the benzofuran ring system allow for facile functionalization at various positions, enabling the generation of large and diverse chemical libraries for drug screening.[1] This has led to the identification of benzofuran derivatives with potent activities against a wide range of diseases.

Quantitative Bioactivity of Benzofuran Derivatives

The therapeutic potential of benzofuran compounds is quantitatively assessed through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating anticancer activity, while the minimum inhibitory concentration (MIC) is used to determine antimicrobial efficacy. The following tables summarize the bioactivity of selected benzofuran derivatives.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)
Halogenated BenzofuransCompound with bromine at the 3-position methyl groupK562 (Leukemia)5
Halogenated BenzofuransCompound with bromine at the 3-position methyl groupHL60 (Leukemia)0.1
Benzofuran-Chalcone Hybrids3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast)Not Specified
Benzofuran-Chalcone Hybrids3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesPC-3 (Prostate)Not Specified
Benzofuran-Piperazine HybridsCompound 38A549 (Lung)25.15
Benzofuran-Piperazine HybridsCompound 38K562 (Leukemia)29.66
2-Benzoylbenzofuran DerivativesCompound 32aHePG2 (Liver)8.49–16.72
2-Benzoylbenzofuran DerivativesCompound 32aHeLa (Cervical)6.55–13.14
2-Benzoylbenzofuran DerivativesCompound 32aMCF-7 (Breast)4.0–8.99
2-Benzoylbenzofuran DerivativesCompound 32aPC3 (Prostate)4.0–8.99

Data compiled from multiple sources.[7][8]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)
Hydroxylated BenzofuransCompound 15 (hydroxyl at C-6)Various bacterial strains0.78-3.12
Hydroxylated BenzofuransCompound 16 (hydroxyl at C-6)Various bacterial strains0.78-3.12
Benzofuran KetoximesCompound 38S. aureus0.039
Benzofuran KetoximesVarious derivativesC. albicans0.625-2.5
Aza-benzofuransCompound 1S. typhimurium12.5
Aza-benzofuransCompound 1E. coli25
Aza-benzofuransCompound 1S. aureus12.5
Oxa-benzofuransCompound 5P. italicum12.5
Oxa-benzofuransCompound 6C. musae12.5-25

Data compiled from multiple sources.[9][10]

Key Experimental Protocols

The evaluation of benzofuran derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays cited in the assessment of their biological activities.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.[11]

  • Serial Dilution: Perform a two-fold serial dilution of the benzofuran compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Synthesis of Benzofuran Scaffolds

A variety of synthetic strategies have been developed to construct the benzofuran nucleus and its derivatives. Modern approaches often focus on transition-metal-catalyzed reactions due to their efficiency and functional group tolerance.[1]

Palladium-Catalyzed Synthesis

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, is a powerful tool for forming C-C bonds to introduce aryl substituents onto the benzofuran ring.[1]

Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer a cost-effective alternative for synthesizing benzofurans, often involving the coupling of phenols with alkynes followed by intramolecular cyclization.[1]

General Protocol for Copper-Catalyzed Synthesis:

  • Reactant Preparation: In a suitable solvent such as DMF or DMSO, combine an o-hydroxyaldehyde (1.0 eq.), a terminal alkyne (1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), and a base (e.g., K2CO3, 2.0 eq.).[1]

  • Reaction: Heat the mixture under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.[1]

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.[1]

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

Many benzofuran derivatives exhibit anticancer activity by interfering with critical signaling pathways that control cell growth, proliferation, and survival.[12] The mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell metabolism and growth, is a frequent target.[12][13]

mTOR_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTORC1 Complex cluster_3 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients Nutrients->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Antiviral Mechanisms

Recent studies have identified benzofuran derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to viral infections.[14] Activation of STING leads to the production of type I interferons, which play a key role in antiviral defense.[14]

STING_Pathway cluster_0 Viral Infection cluster_1 cGAS-STING Activation cluster_2 Downstream Signaling cluster_3 Antiviral Response Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferons Type I Interferons IRF3->Type I Interferons Antiviral Genes Antiviral Genes Type I Interferons->Antiviral Genes Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->STING Activation

Caption: Activation of the STING pathway by benzofuran derivatives.

Conclusion

The benzofuran scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its rich history, rooted in natural products, has blossomed into a major area of synthetic and medicinal chemistry. The diverse biological activities exhibited by benzofuran derivatives, coupled with a growing understanding of their mechanisms of action, ensure that this privileged heterocyclic system will continue to be a focal point of drug discovery and development for years to come. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

Physicochemical Characteristics of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. This compound is a key intermediate in the synthesis of Dronedarone, an antiarrhythmic agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data to support further research and application.

Introduction

This compound is a benzofuran derivative of significant interest in medicinal chemistry. Its primary role is as a direct precursor to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a crucial component in the synthesis of Dronedarone.[1] Dronedarone is a multichannel blocker used in the management of atrial fibrillation and atrial flutter.[1] Understanding the physicochemical properties of the methoxylated intermediate is essential for optimizing the synthesis of Dronedarone and for the development of related benzofuran-based therapeutic agents. Benzofuran derivatives, in general, are known for a wide range of biological activities.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and the design of subsequent synthetic steps.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₅[2][3]
Molecular Weight 353.37 g/mol [2][3]
CAS Number 141627-42-1[2]
Appearance Yellow to brown solid
Boiling Point 537.726 °C at 760 mmHg[3]
Melting Point No data available (hydroxylated analog: 129-131 °C)
Solubility Expected to have low polarity and be soluble in common organic solvents. Insoluble in water.
Storage Store at -20°C[2]

Synthesis

The synthesis of this compound is a key step in the overall synthesis of Dronedarone. The primary method for its preparation is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Synthetic Pathway

The logical workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis of the Target Compound cluster_dronedarone Overall Dronedarone Synthesis A 2-Butyl-5-nitrobenzofuran D This compound A->D B 4-Methoxybenzoyl chloride B->D C Lewis Acid (e.g., AlCl₃, SnCl₄) C->D E Demethylation D->E F (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone E->F G Further Steps F->G H Dronedarone G->H

Synthetic pathway to this compound and its role in Dronedarone synthesis.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the acylation of benzofuran derivatives.

Materials:

  • 2-butyl-5-nitrobenzofuran

  • 4-methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-butyl-5-nitrobenzofuran in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride in anhydrous DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR (CDCl₃)Aromatic protons: Signals in the range of δ 6.8–8.5 ppm. Protons on the 4-methoxyphenyl ring would appear as two doublets. Protons on the benzofuran ring would show characteristic coupling patterns. Butyl chain protons: Aliphatic signals between δ 0.9-3.0 ppm (triplet for CH₃, multiplets for CH₂ groups). Methoxy protons: A sharp singlet around δ 3.8-3.9 ppm.
¹³C NMR (CDCl₃)Carbonyl carbon (C=O): A signal around δ 190 ppm. Aromatic and benzofuran carbons: Multiple signals in the range of δ 110-165 ppm. Butyl chain carbons: Signals in the aliphatic region (δ 14-35 ppm). Methoxy carbon: A signal around δ 55 ppm.
FT-IR (KBr)C=O stretch: A strong absorption band around 1650-1670 cm⁻¹. NO₂ asymmetric stretch: A strong band around 1520-1540 cm⁻¹. C-O-C stretch (ether): Bands in the region of 1250-1050 cm⁻¹. Aromatic C-H stretch: Signals above 3000 cm⁻¹. Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry [M]⁺: The molecular ion peak is expected at m/z = 353.1263. Fragmentation patterns would involve cleavage of the butyl chain and the bond between the carbonyl group and the benzofuran ring.
Chromatographic Analysis

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

TLC Method:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v).

  • Visualization: UV light (254 nm) or staining with a suitable agent.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Preparation B Friedel-Crafts Acylation A->B C Reaction Quenching & Workup B->C D Column Chromatography C->D E Spectroscopy (NMR, IR, MS) D->E F Chromatography (HPLC, TLC) D->F

References

Spectroscopic and Synthetic Profile of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Key Dronedarone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a crucial intermediate in the synthesis of the antiarrhythmic drug, Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1] Its unique structure, featuring a substituted benzofuran core, makes it a valuable building block in medicinal chemistry.

PropertyValueReference
CAS Number141627-42-1[1]
Molecular FormulaC₂₀H₁₉NO₅[1]
Molecular Weight353.37 g/mol [1]
Boiling Point537.726°C at 760 mmHg[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.45d2.41HAr-H
8.23dd8.8, 2.41HAr-H
7.81-7.85m-2HAr-H
7.55-7.57d8.81HAr-H
6.97-7.01m-2HAr-H
3.90s-3H-OCH₃
2.89t7.22H-CH₂-
1.65-1.75m7.22H-CH₂-
1.30-1.40m7.22H-CH₂-
0.87-0.91t7.23H-CH₃

¹³C NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
188.1C=O
163.5Ar-C
159.9Ar-C
155.8Ar-C
144.1Ar-C
132.8Ar-CH
130.8Ar-C
127.8Ar-CH
120.1Ar-CH
117.5Ar-C
117.1Ar-CH
113.9Ar-CH
111.2Ar-CH
55.4-OCH₃
29.8-CH₂-
27.8-CH₂-
22.2-CH₂-
13.5-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
1645C=O (keto stretching)
1165Ar-O-C (ether stretching)
1023Ar-O-CH₃ (ether stretching)
Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

Specific experimental data for the mass spectrum (molecular ion and fragmentation pattern) and UV-Visible absorption spectrum (λmax and molar absorptivity) of this compound were not available in the reviewed literature.

Experimental Protocols

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.

Synthesis of this compound

Materials:

  • 2-butyl-5-nitrobenzofuran (9)

  • Anhydrous Aluminium Chloride (AlCl₃)

  • 4-methoxybenzoyl chloride

  • Dichloromethane (DCM)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • A solution of 2-butyl-5-nitrobenzofuran (9) (25 g, 0.11 mol) in dichloromethane (DCM, 125 mL) is prepared in a reaction vessel.

  • The solution is cooled to 0-5 °C.

  • Anhydrous aluminium chloride (AlCl₃) (30.2 g, 0.22 mol) is added portion-wise to the cooled solution, maintaining the temperature between 0-5 °C.

  • 4-methoxybenzoyl chloride (23 g, 0.13 mol) is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0-5 °C.

  • The reaction mixture is stirred at this temperature for 2 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice (100 g) and concentrated hydrochloric acid (25 mL).

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed with water (2 x 50 mL), a 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from isopropyl alcohol (75 mL) to afford pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum was recorded using an FT-IR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-butyl-5-nitrobenzofuran 4-methoxybenzoyl chloride AlCl₃, DCM reaction Friedel-Crafts Acylation (0-5 °C, 2h) start->reaction workup Quenching (Ice/HCl) Aqueous Workup reaction->workup purification Recrystallization (Isopropyl Alcohol) workup->purification product Final Product: (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone purification->product

Caption: Synthetic workflow for this compound.

G cluster_characterization Characterization Workflow Product Final Product Purity & Identity Confirmation NMR NMR Spectroscopy ¹H NMR ¹³C NMR Product->NMR IR IR Spectroscopy Functional Group Analysis Product->IR MS Mass Spectrometry Molecular Weight Confirmation (Data Not Found) Product->MS UV UV-Vis Spectroscopy Electronic Transitions (Data Not Found) Product->UV Data Spectroscopic Data Structural Elucidation NMR->Data IR->Data MS->Data UV->Data

Caption: Analytical workflow for the characterization of the final product.

References

The Pivotal Role of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone in Dronedarone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronedarone, a benzofuran derivative, is a significant antiarrhythmic agent for the management of atrial fibrillation and atrial flutter. Its multi-channel blocking activity offers a therapeutic advantage, but its complex synthesis necessitates a thorough understanding of its key intermediates. This technical guide provides an in-depth analysis of the critical role of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone in the synthesis of dronedarone. We will explore its position in the synthetic pathway, detail the experimental protocols for its formation and subsequent conversion, and present quantitative data to inform process optimization.

Introduction: The Strategic Importance of a Key Intermediate

The synthesis of dronedarone involves a multi-step process where the formation of the benzofuran core and its subsequent functionalization are paramount. This compound emerges as a crucial intermediate, embodying the core structure of the final drug molecule. Its strategic importance lies in the fact that it contains the essential 2-butyl and 3-aroyl substituents on the benzofuran ring, as well as a nitro group at the 5-position which serves as a precursor to the vital methanesulfonamide group of dronedarone. The 4-methoxy group on the phenyl ring is a protected form of the hydroxyl group that will be later modified to introduce the side chain responsible for the drug's pharmacokinetic profile.

Several synthetic routes to dronedarone converge on this key intermediate, highlighting its centrality in various manufacturing processes. One common approach involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Synthetic Pathway Overview

The synthesis of dronedarone from this compound involves a series of key transformations. The logical flow of this synthesis is depicted below.

Dronedarone_Synthesis A (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone B (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone A->B Demethylation C 2-Butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl] -5-nitrobenzofuran B->C O-Alkylation D 5-Amino-2-butyl-3-[4-(3-di-n-butylaminopropoxy) benzoyl]benzofuran C->D Nitro Reduction E Dronedarone D->E Mesylation

Caption: Key transformations in Dronedarone synthesis.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental methodologies and associated quantitative data for the key synthetic steps starting from the formation of the pivotal methanone intermediate.

Synthesis of this compound

The formation of this key intermediate is typically achieved through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Experimental Workflow:

Friedel_Crafts_Acylation cluster_reactants Reactants A 2-Butyl-5-nitrobenzofuran D Reaction Mixture in Solvent (e.g., Dichloromethane) A->D B 4-Methoxybenzoyl chloride B->D C Lewis Acid (e.g., SnCl4, AlCl3) C->D E Reaction at Controlled Temperature D->E F Quenching (e.g., with HCl/ice water) E->F G Work-up and Purification (Extraction, Crystallization) F->G H (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone G->H

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Protocol:

A solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane is cooled to 0-5 °C. A Lewis acid, for instance, anhydrous stannic chloride (SnCl4) (1.2 eq), is added dropwise while maintaining the temperature. Subsequently, 4-methoxybenzoyl chloride (1.1 eq) is added, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system like isopropanol to afford this compound.[1][2]

Quantitative Data:

ParameterValueReference
Yield 85-95%[1]
Purity (HPLC) >99%[2]
Reaction Time 4-6 hours
Temperature 0-25 °C
Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

The subsequent step involves the deprotection of the methoxy group to a hydroxyl group, which is essential for the later introduction of the side chain.

Detailed Protocol:

This compound (1.0 eq) is dissolved in a solvent like chlorobenzene. A demethylating agent, such as aluminum chloride (AlCl3) (3.0 eq), is added portion-wise at room temperature. The mixture is then heated to 75-80 °C and stirred for 2-4 hours. After completion, the reaction mixture is cooled and carefully poured into ice water containing hydrochloric acid. The resulting solid is filtered, washed with water, and dried to yield (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[3]

Quantitative Data:

ParameterValueReference
Yield 90-98%[3]
Purity (HPLC) >98%[3]
Reaction Time 2-4 hours
Temperature 75-80 °C[3]
O-Alkylation

The hydroxyl group is then alkylated with 1-chloro-3-di-n-butylaminopropane to introduce the characteristic side chain of dronedarone.

Detailed Protocol:

A mixture of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq), 1-chloro-3-di-n-butylaminopropane hydrochloride (1.2 eq), and a base such as potassium carbonate (K2CO3) (3.0 eq) in a polar aprotic solvent like acetonitrile is heated to reflux for 8-12 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water, and concentrated to give 2-Butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-5-nitrobenzofuran.[4]

Quantitative Data:

ParameterValue
Yield 80-90%
Reaction Time 8-12 hours
Temperature Reflux
Nitro Group Reduction

The nitro group is reduced to an amino group, which is a precursor to the final sulfonamide moiety.

Detailed Protocol:

2-Butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-5-nitrobenzofuran (1.0 eq) is dissolved in a solvent like ethanol or methanol. A reducing agent, such as stannous chloride (SnCl2) (5.0 eq) or catalytic hydrogenation (e.g., H2/Pd-C), is used. For stannous chloride reduction, the mixture is heated to 70 °C for several hours. Upon completion, the reaction is cooled and neutralized with an aqueous solution of sodium carbonate. The product is extracted with an organic solvent, and the solvent is removed to yield 5-Amino-2-butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]benzofuran.[4][5]

Quantitative Data:

ParameterValueReference
Yield 85-95%[5]
Reaction Time 3-5 hours
Temperature 70 °C (for SnCl2)[5]
Mesylation to Dronedarone

The final step is the formation of the methanesulfonamide group by reacting the amino intermediate with methanesulfonyl chloride.

Detailed Protocol:

5-Amino-2-butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]benzofuran (1.0 eq) is dissolved in a suitable solvent like toluene. Methanesulfonyl chloride (1.1 eq) is added dropwise at a controlled temperature. The reaction can be carried out in the absence of a base to directly afford dronedarone hydrochloride.[4] The mixture is stirred until the reaction is complete. The resulting solid, dronedarone hydrochloride, is then filtered, washed, and can be further purified by recrystallization from a solvent such as acetone to achieve high purity.[2]

Quantitative Data:

ParameterValueReference
Yield 90-97%
Purity (HPLC) >99.7%[2]
Reaction Time 1-2 hours
Temperature 0-25 °C

Conclusion

This compound is unequivocally a cornerstone intermediate in the synthesis of dronedarone. Its formation through a robust Friedel-Crafts acylation and its subsequent, high-yielding transformations underscore its importance in establishing the core structure of the final active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals, enabling a deeper understanding of the synthesis and facilitating process optimization for the efficient and scalable production of dronedarone. The logical flow and experimental workflows provided serve as a clear roadmap for the synthetic pathway, highlighting the critical control points for ensuring high yield and purity.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. This reaction is a crucial step in the synthesis of key pharmaceutical intermediates, notably for the antiarrhythmic drug dronedarone.[1] The protocols provided herein detail the synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone and its subsequent demethylation to (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

Reaction Principle and Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[2][3] In this specific application, the electron-rich 2-butyl-5-nitrobenzofuran undergoes acylation at the C3 position with an acyl halide (4-methoxybenzoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1][4] The resulting ketone can then be demethylated to yield the final hydroxyphenyl derivative.[5]

The choice of Lewis acid can influence reaction conditions and yields. While AlCl₃ is a potent catalyst, often requiring stoichiometric amounts due to complexation with the product ketone, other catalysts like SnCl₄ can also be employed effectively.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Friedel-Crafts acylation and subsequent demethylation reactions.

Table 1: Friedel-Crafts Acylation Reaction Parameters [1][4][6]

ParameterValue (with AlCl₃)Value (with SnCl₄)Notes
Substrate 2-Butyl-5-nitrobenzofuran2-Butyl-5-nitrobenzofuran---
Acylating Agent 4-Methoxybenzoyl chloride4-Methoxybenzoyl chloride---
Lewis Acid Catalyst Aluminum chloride (AlCl₃)Tin(IV) chloride (SnCl₄)---
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Non-halogenated solvents like o-nitrotoluene (ONT) can also be used.[6]
Reactant Ratio (Substrate:Acyl Chloride:Catalyst) ~1 : 1.1 : 1.1~1 : 1.1 : 1.1A slight excess of the acylating agent and catalyst is common.[6]
Temperature 0–5 °CNot specified, typically lowReaction is exothermic and requires cooling.[4]
Reaction Time 1 hour (post-addition)Not specifiedProgress can be monitored by TLC.
Typical Yield ~78% (after recrystallization)Not specifiedYields are dependent on reaction scale and purification.[4]

Table 2: Demethylation Reaction Parameters [5]

ParameterValueNotes
Substrate This compound---
Reagent Aluminum chloride (AlCl₃)---
Solvent Chlorobenzene---
Temperature 75–80 °CAn alternative method uses AlCl₃/CH₃COOH at 120°C.[5]
Reaction Time Not specifiedMonitored by TLC.
Typical Yield High---
Final Product Purity >99% (after recrystallization)---

Experimental Protocols

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lewis acids like AlCl₃ and SnCl₄ are water-sensitive and corrosive. They react with moisture to release HCl gas. Handle with care and ensure all glassware is dry.

  • Acyl chlorides are corrosive and lachrymatory. Avoid inhalation of vapors.

  • Dichloromethane is a suspected carcinogen.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from procedures described for the acylation of substituted benzofurans.[4]

Materials:

  • 2-Butyl-5-nitrobenzofuran

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 5% Sodium chloride (NaCl) solution

  • Isopropanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (0.14 mol) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Addition of Reactants: Dissolve 2-butyl-5-nitrobenzofuran (0.11 mol) and 4-methoxybenzoyl chloride in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0–5 °C. After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous HCl, water, 5% aqueous NaHCO₃, and finally with 5% aqueous NaCl.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the DCM under reduced pressure.

    • Recrystallize the crude product from isopropanol to yield this compound.[4]

Protocol 2: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This protocol is based on the demethylation of the methoxy-substituted product.[5]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene

  • Ice-cold dilute hydrochloric acid

  • Ethyl acetate

  • Acetone (for recrystallization)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound in chlorobenzene.

  • Addition of Catalyst: Add anhydrous AlCl₃ to the solution.

  • Reaction: Heat the mixture to 75–80 °C and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., silica gel with ethyl acetate/hexane 3:7).

  • Work-up:

    • Once the reaction is complete, cool the mixture and quench it by carefully pouring it into ice-cold dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Recrystallize the crude product from acetone to obtain pure (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone with a purity of >99%.[5]

Visualizations

Signaling Pathways and Mechanisms

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride 4-Methoxybenzoyl Chloride complex [Acyl Chloride-AlCl₃ Complex] acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ acylium_ion Acylium Ion (Electrophile) complex->acylium_ion AlCl4 [AlCl₄]⁻ complex->AlCl4 benzofuran 2-Butyl-5-nitro- benzofuran sigma_complex Sigma Complex (Carbocation Intermediate) benzofuran->sigma_complex + Acylium Ion product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ final_product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone product_complex->final_product Work-up

Caption: Mechanism of the Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran.

Experimental Workflow

Experimental_Workflow cluster_acylation Friedel-Crafts Acylation cluster_demethylation Demethylation setup_acylation 1. Reaction Setup: - Suspend AlCl₃ in DCM - Cool to 0-5°C addition 2. Dropwise Addition: - 2-Butyl-5-nitrobenzofuran - 4-Methoxybenzoyl chloride setup_acylation->addition reaction_acylation 3. Reaction: - Stir at 0-5°C for 1h addition->reaction_acylation workup_acylation 4. Work-up: - Quench with ice/HCl - Wash with HCl, H₂O, NaHCO₃, NaCl reaction_acylation->workup_acylation purify_acylation 5. Purification: - Evaporate solvent - Recrystallize from isopropanol workup_acylation->purify_acylation intermediate_product Intermediate Product: (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone purify_acylation->intermediate_product setup_demethylation 6. Reaction Setup: - Dissolve intermediate in Chlorobenzene - Add AlCl₃ intermediate_product->setup_demethylation reaction_demethylation 7. Reaction: - Heat to 75-80°C - Monitor by TLC setup_demethylation->reaction_demethylation workup_demethylation 8. Work-up: - Quench with ice-cold HCl - Extract with Ethyl Acetate reaction_demethylation->workup_demethylation purify_demethylation 9. Purification: - Evaporate solvent - Recrystallize from Acetone workup_demethylation->purify_demethylation final_product Final Product: (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone purify_demethylation->final_product

Caption: Experimental Workflow for the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

References

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the development of pharmaceutical compounds. The protocol outlines the synthetic route starting from 4-nitrophenol and proceeding through the formation of a 2-butyl-5-nitrobenzofuran intermediate, followed by a Friedel-Crafts acylation.

Data Summary

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
4-Nitrophenyl pentanoateC₁₁H₁₃NO₄223.23Oil~95N/A
1-(2-Hydroxy-5-nitrophenyl)pentan-1-oneC₁₁H₁₃NO₄223.23Solid~60-7098-100
2-Bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-oneC₁₁H₁₂BrNO₄302.12Solid~9078-80
2-Butyl-5-nitrobenzofuranC₁₂H₁₃NO₃219.24Solid~8063-65
This compoundC₂₀H₁₉NO₅353.37Solid78118-120

Experimental Protocols

The synthesis of this compound is achieved through a five-step process as detailed below.

Step 1: Synthesis of 4-Nitrophenyl pentanoate
  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add pentanoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-nitrophenyl pentanoate as an oil, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(2-Hydroxy-5-nitrophenyl)pentan-1-one
  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a suitable solvent like nitrobenzene or without a solvent, add 4-nitrophenyl pentanoate (1.0 eq) portion-wise at a temperature between 25-140 °C. The reaction temperature influences the ratio of ortho and para isomers.

  • Heat the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-hydroxy-5-nitrophenyl)pentan-1-one.

Step 3: Synthesis of 2-Bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one
  • Dissolve 1-(2-hydroxy-5-nitrophenyl)pentan-1-one (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add bromine (1.0 eq) dropwise to the solution at room temperature while stirring.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Wash the residue with a cold solution of sodium thiosulfate to remove any unreacted bromine.

  • The crude 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one can be purified by recrystallization.

Step 4: Synthesis of 2-Butyl-5-nitrobenzofuran
  • Dissolve 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one (1.0 eq) in a solvent such as ethanol or acetone.

  • Add a base, for example, potassium carbonate (2.0 eq) or sodium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-butyl-5-nitrobenzofuran.

Step 5: Friedel-Crafts Acylation to this compound
  • To a stirred solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0-5 °C, add a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.2 eq).[1]

  • Slowly add 4-methoxybenzoyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring its progress by TLC.[1]

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent like isopropanol to yield this compound as a solid with a reported yield of 78%.[1]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-Nitrophenol B 4-Nitrophenyl pentanoate A->B Pentanoyl chloride, Et3N C 1-(2-Hydroxy-5-nitrophenyl)pentan-1-one B->C AlCl3, Fries Rearrangement D 2-Bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one C->D Br2 E 2-Butyl-5-nitrobenzofuran D->E Base, Cyclization F This compound E->F 4-Methoxybenzoyl chloride, AlCl3, Friedel-Crafts Acylation

Caption: Synthetic route to the target compound.

Experimental Workflow: Friedel-Crafts Acylation

Experimental_Workflow start Start dissolve Dissolve 2-butyl-5-nitrobenzofuran and Lewis acid in anhydrous DCM at 0-5 °C start->dissolve add Slowly add 4-methoxybenzoyl chloride dissolve->add react Stir at 0-5 °C for 2-4 hours add->react quench Quench with ice and HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from isopropanol concentrate->purify end Obtain Final Product purify->end

Caption: Workflow for the final acylation step.

References

Application of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone serves as a crucial pharmaceutical intermediate in the synthesis of Dronedarone, a potent antiarrhythmic agent. Dronedarone is prescribed for the management of atrial fibrillation and atrial flutter, helping to maintain normal sinus rhythm in patients. This document provides detailed application notes and experimental protocols for the multi-step synthesis of Dronedarone, starting from the aforementioned intermediate. The unique benzofuran scaffold of this intermediate is a key structural feature that contributes to the therapeutic profile of the final active pharmaceutical ingredient (API).[1][2]

Synthetic Pathway Overview

The conversion of this compound to Dronedarone hydrochloride involves a four-step synthetic sequence. This pathway is a well-established route in pharmaceutical manufacturing. The key transformations include:

  • Demethylation: Removal of the methyl group from the methoxyphenyl moiety to yield a hydroxyl group.

  • Etherification: Introduction of a dibutylaminopropoxy side chain via Williamson ether synthesis.

  • Reduction: Conversion of the nitro group to an amino group.

  • Mesylation and Salt Formation: Sulfonylation of the newly formed amino group and subsequent conversion to the hydrochloride salt.

The following sections provide detailed experimental protocols and quantitative data for each of these synthetic steps.

Experimental Protocols and Data

Step 1: Demethylation of this compound

This step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group, a critical functional group for the subsequent etherification step. A common and effective method for this transformation is the use of a Lewis acid, such as aluminum chloride.[2]

Experimental Protocol:

  • To a stirred solution of aluminum chloride (AlCl₃) in a suitable solvent such as chlorobenzene, add this compound.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of ice-cold water or dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain pure (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

ParameterValueReference
Starting Material This compound[2]
Reagent Aluminum Chloride (AlCl₃)[2]
Solvent Chlorobenzene[2]
Reaction Temperature Elevated temperature (specifics may vary)[2]
Yield >90%[2]
Purity High (after recrystallization)[2]
Step 2: Etherification of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

The phenolic hydroxyl group is alkylated with a dibutylamino-functionalized propyl chloride to introduce the characteristic side chain of Dronedarone.

Experimental Protocol:

  • Dissolve (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

  • Add 3-(dibutylamino)propyl chloride hydrochloride and heat the reaction mixture.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over a drying agent, and evaporate the solvent to obtain 2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran.

ParameterValueReference
Starting Material (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone[3][4]
Reagents 3-(Dibutylamino)propyl chloride hydrochloride, Potassium Carbonate[3]
Solvent Acetonitrile or Methyl Ethyl Ketone[4]
Reaction Time 3-4 hours (in acetonitrile)[4]
Yield High[4]
Purity Can be used in the next step without further purification[4]
Step 3: Reduction of the Nitro Group

The nitro group on the benzofuran ring is reduced to a primary amine, which is the site for the final mesylation reaction. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or platinum oxide (PtO₂).[5]

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain 5-amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran.

ParameterValueReference
Starting Material 2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran[5]
Reagents Hydrogen gas, Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂)[5]
Solvent Ethanol[5]
Pressure Hydrogen pressure (e.g., 10 bar)[6]
Yield 98.4%[5]
Purity (HPLC) 95.28%[5]
Step 4: Mesylation and Hydrochloride Salt Formation

The final step involves the sulfonylation of the amino group with methanesulfonyl chloride, followed by conversion to the hydrochloride salt to improve the drug's stability and solubility.

Experimental Protocol:

  • Dissolve the 5-amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran in an appropriate solvent like toluene or dichloromethane.

  • Add a base, such as triethylamine or potassium carbonate, to act as an acid scavenger.

  • Cool the mixture in an ice bath and slowly add methanesulfonyl chloride.

  • Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and an aqueous base solution.

  • Dry the organic layer and concentrate to yield the Dronedarone free base.

  • Dissolve the free base in a suitable solvent (e.g., acetone) and treat with hydrochloric acid to precipitate Dronedarone hydrochloride.

  • Filter and dry the solid to obtain the final product.

ParameterValueReference
Starting Material 5-amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran[3]
Reagents Methanesulfonyl chloride, Triethylamine or Potassium Carbonate[3]
Solvent Toluene[3]
Final Product Dronedarone Hydrochloride[3]
Yield (after recrystallization) 80.9%[3]
Purity (HPLC) >99.7%[3]

Visualizing the Synthesis and Mechanism of Action

To further aid in the understanding of the synthetic process and the therapeutic action of the final product, the following diagrams have been generated.

G cluster_synthesis Dronedarone Synthesis Workflow Intermediate (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Hydroxyphenyl (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone Intermediate->Hydroxyphenyl Demethylation (AlCl3) Nitro_Dronedarone 2-Butyl-3-(4-(3-(dibutylamino)propoxy) benzoyl)-5-nitrobenzofuran Hydroxyphenyl->Nitro_Dronedarone Etherification (3-(dibutylamino)propyl chloride) Amino_Dronedarone 5-Amino-2-butyl-3-(4-(3-(dibutylamino) propoxy)benzoyl)benzofuran Nitro_Dronedarone->Amino_Dronedarone Reduction (H2, Pd/C) Dronedarone Dronedarone Amino_Dronedarone->Dronedarone Mesylation (MsCl) Dronedarone_HCl Dronedarone HCl Dronedarone->Dronedarone_HCl Salt Formation (HCl)

Caption: Synthetic workflow for Dronedarone HCl.

G cluster_channels Cardiac Myocyte Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Dronedarone Dronedarone K_channel Potassium Channels (IKr, IKs, IK1, IK-ACh) Dronedarone->K_channel Inhibition Na_channel Sodium Channels (INa) Dronedarone->Na_channel Inhibition Ca_channel Calcium Channels (ICaL) Dronedarone->Ca_channel Inhibition Adrenergic_receptor β-Adrenergic Receptors Dronedarone->Adrenergic_receptor Antagonism AP_prolongation Action Potential Duration Prolongation K_channel->AP_prolongation Reduced_conduction Reduced Conduction Velocity Na_channel->Reduced_conduction Reduced_automaticity Reduced Automaticity Ca_channel->Reduced_automaticity Adrenergic_receptor->Reduced_automaticity Refractory_period Increased Effective Refractory Period AP_prolongation->Refractory_period Antiarrhythmic_effect Antiarrhythmic Effect (Maintenance of Sinus Rhythm) Refractory_period->Antiarrhythmic_effect Reduced_conduction->Antiarrhythmic_effect Reduced_automaticity->Antiarrhythmic_effect

Caption: Dronedarone's mechanism of action.

References

Application Notes and Protocols: HPLC Analysis of a (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture for the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The provided protocol details a robust reverse-phase HPLC method for the separation and quantification of the main product and potential impurities. This application note is intended to aid researchers in monitoring reaction progress, assessing product purity, and ensuring the quality of synthetic intermediates.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis, typically involving the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride, can result in a mixture containing the desired product, unreacted starting materials, and potential byproducts. Therefore, a reliable analytical method is essential for the accurate assessment of the reaction outcome. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This protocol outlines a validated HPLC method for the analysis of the reaction mixture. Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • 2-Butyl-5-nitrobenzofuran (starting material)

  • 4-Methoxybenzoyl chloride (starting material)

  • Methanol (for sample preparation)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

HPLC Method

A reverse-phase HPLC method was developed for the separation of the target compound and its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation
  • Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase initial composition (50:50 Water:Acetonitrile with 0.1% Phosphoric Acid).

Data Presentation

The following table summarizes hypothetical quantitative data from the analysis of a typical reaction mixture.

CompoundRetention Time (min)Area (%)
4-Methoxybenzoic acid (from hydrolysis of acyl chloride)3.55.2
2-Butyl-5-nitrobenzofuran8.910.8
This compound7.282.5
Unknown Impurity 19.81.5

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolution in Methanol ReactionMixture->Dissolution ReferenceStandard Reference Standard Dilution Serial Dilution ReferenceStandard->Dilution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Sample Dilution->HPLC_System Inject Standards Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report Reaction_Pathway Reactant1 2-Butyl-5-nitrobenzofuran Product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Reactant1->Product Friedel-Crafts Acylation Reactant2 4-Methoxybenzoyl Chloride Reactant2->Product Byproduct 4-Methoxybenzoic Acid (Hydrolysis Product) Reactant2->Byproduct Hydrolysis

Application Note: Purification of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key intermediate in the synthesis of several pharmacologically active molecules, including the antiarrhythmic drug Dronedarone.[1] Its chemical structure consists of a benzofuran core substituted with a nitro group, a butyl chain, and a 4-methoxyphenyl methanone group.[1][2] The purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] Column chromatography is a widely used and effective technique for the purification of such organic compounds in pharmaceutical research and development.[3][4][5] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties of the Compound

A summary of the key physicochemical properties of the target compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₅[2][6]
Molecular Weight 353.37 g/mol [2][6][7]
CAS Number 141627-42-1[2]
Appearance Yellow to brown solid[7]
Boiling Point 537.7 °C at 760 mmHg[6]
Solubility Slightly soluble in Chloroform and Methanol[8]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][9] For the purification of moderately polar organic compounds like this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase (silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[10][11][12] Compounds with higher polarity will have a stronger interaction with the silica gel and thus elute more slowly, while less polar compounds will travel down the column faster. By gradually increasing the polarity of the mobile phase, a fine separation of the desired compound from its impurities can be achieved.

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel (200-300 mesh)[11][12]

  • Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl acetate (HPLC grade)

  • Crude Sample: this compound

  • Glassware: Chromatography column, round-bottom flasks, beakers, graduated cylinders, separatory funnel

  • Equipment: Rotary evaporator, TLC plates (silica gel coated), UV lamp, fraction collector (optional), fume hood

2. Preparation of the Stationary Phase (Slurry Packing Method)

  • Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

  • In a beaker, prepare a slurry by mixing the silica gel with the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).

  • Ensure the chromatography column is securely clamped in a vertical position inside a fume hood.

  • Pour a small amount of the initial mobile phase into the column, followed by a layer of sand to create a flat base.

  • Gently pour the silica gel slurry into the column.

  • Continuously tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more mobile phase as the slurry settles.

  • Once the silica gel has settled to a constant height, close the stopcock, ensuring a layer of solvent remains above the silica gel to prevent the column from running dry.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, use the dry loading method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the prepared column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.

4. Elution and Fraction Collection

  • Begin the elution with a low polarity mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

  • Collect the eluent in fractions of a specific volume (e.g., 10-20 mL).

  • Monitor the separation process using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate.[1]

  • Combine the fractions containing the pure product.

5. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the purity of the final product using analytical techniques such as HPLC or NMR.

Quantitative Data Summary

ParameterRecommended Value
Stationary Phase Silica Gel (200-300 mesh)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter, 30-50 cm length)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Gradient Start with 95:5 (Hexane:Ethyl Acetate), gradually increase to 80:20
Flow Rate Gravity-dependent or low pressure
Fraction Volume 10-20 mL
TLC Monitoring 7:3 (Hexane:Ethyl Acetate)

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation A Prepare Slurry (Silica Gel + Mobile Phase) B Pack Column A->B D Load Sample onto Column B->D C Prepare Crude Sample (Dissolve or Dry Load) C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of the target compound.

Logical Relationship of Purification Steps

Logical_Relationships Crude Crude Product Separation Separation Crude->Separation Column Packed Column (Silica Gel) Column->Separation MobilePhase Mobile Phase (Hexane/EtOAc) MobilePhase->Separation Impurities Impurities Separation->Impurities Different Elution Times PureProduct Purified Product Separation->PureProduct Different Elution Times

Caption: Key components and their roles in the purification process.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel benzofuran derivatives for their potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The included methodologies and data presentation guidelines are designed to ensure reproducibility and facilitate the comparative analysis of newly synthesized compounds.

I. Anticancer Activity

The evaluation of the anticancer potential of benzofuran derivatives is crucial in the development of new therapeutic agents.[2] In vitro assays are the primary step to screen and identify compounds with cytotoxic and antiproliferative effects against cancer cell lines.

Data Presentation: Anticancer Activity of Benzofuran Derivatives
Compound IDCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference CompoundIC50 (µM) of Ref.
Benzofuran Derivative 10f MCF-7 (Breast)MTT-2.6Doxorubicin0.8[3]
Benzofuran Derivative 10a MCF-7 (Breast)MTT-7.1Doxorubicin1.2[3]
Benzofuran Derivative 11e MCF-7 (Breast)MTT--Tamoxifen/Raloxifene-
Benzofuran Derivative 12 SiHa (Cervical)MTT-1.10Combretastatin (CA-4)1.76[3]
Benzofuran Derivative 12 HeLa (Cervical)MTT-1.06Combretastatin (CA-4)1.86[3]
Benzofuran-chalcone 32a HePG2 (Liver)MTT-8.49-16.72Doxorubicin4.17-8.87[3]
Benzofuran-chalcone 32a HeLa (Cervical)MTT-6.55-13.14Doxorubicin4.17-8.87[3]
Benzofuran-chalcone 32a MCF-7 (Breast)MTT-4.0-8.99Doxorubicin4.17-8.87[3]
Halogenated Benzofuran 1 K562 (Leukemia)MTT-5--
Halogenated Benzofuran 1 HL60 (Leukemia)MTT-0.1--

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Novel benzofuran derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.1% NP-40 and 4 mM HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in complete culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used for the compounds) and an untreated control.[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][8]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C.[4] During this time, viable cells will convert the MTT into visible purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualization: Anticancer Experimental Workflow

A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Benzofuran Derivatives (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for evaluating anticancer activity.

II. Antimicrobial Activity

Screening benzofuran derivatives for antimicrobial activity is essential for discovering new agents to combat pathogenic microorganisms.[1] The agar well diffusion method is a widely used technique for this purpose.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
Benzofuran Derivative 1 Salmonella typhimuriumBroth Dilution12.5Ciprofloxacin-[9]
Benzofuran Derivative 1 Escherichia coliBroth Dilution25Ciprofloxacin-[9]
Benzofuran Derivative 1 Staphylococcus aureusBroth Dilution12.5Ciprofloxacin-[9]
Benzofuran Derivative 2 Staphylococcus aureusBroth Dilution25Ciprofloxacin-[9]
Benzofuran Derivative 6 Penicillium italicumBroth Dilution-Carbendazim-
Benzofuran Derivative 6a Bacillus subtilisTube Dilution<6.25Norfloxacin-
Benzofuran Derivative 6b Bacillus subtilisTube Dilution<6.25Norfloxacin-
Benzofuran Derivative 6f Bacillus subtilisTube Dilution<6.25Norfloxacin-
Benzofuran ketoxime 38 Staphylococcus aureus-0.039--[1]

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[10]

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton Agar (MHA) or other suitable agar medium[10]

  • Sterile petri dishes

  • Novel benzofuran derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., standard antibiotic like Ciprofloxacin)[9]

  • Negative control (solvent used for the compounds, e.g., DMSO)[10]

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes.[10]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland turbidity standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.[11]

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.[10][12]

  • Sample Addition: Add a fixed volume (e.g., 100 µL) of the benzofuran derivative solutions at different concentrations, the positive control, and the negative control into separate wells.[12][13]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes at 4°C) to permit the diffusion of the compounds into the agar.[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[9][13]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: Compare the zones of inhibition produced by the test compounds with those of the positive and negative controls.

Visualization: Antimicrobial Experimental Workflow

A Prepare and Pour Agar Plates B Inoculate with Microbial Suspension A->B C Create Wells in Agar B->C D Add Benzofuran Derivatives, Positive & Negative Controls C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F G Compare Results F->G

Caption: Workflow of the agar well diffusion assay.

III. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated by their ability to scavenge free radicals. The DPPH assay is a common and reliable method for this purpose.[14][15]

Data Presentation: Antioxidant Activity of Benzofuran Derivatives
Compound IDAssay TypeSolventIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Ref.
Benzofuran Derivative 66a-g DPPH--L-ascorbic acid-
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one DPPHMethanol-Trolox-
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one DPPHMethanol-Trolox-
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one DPPHMethanol-Trolox-
Ethyl acetate fraction DPPH-33.67--[16]
Aqueous fraction DPPH-29.43--[16]

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[17]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)[17]

  • Novel benzofuran derivatives (dissolved in a suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)[14]

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the benzofuran derivatives and the positive control in a suitable solvent.[14]

  • Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).[14]

  • DPPH Addition: Add an equal volume of the DPPH working solution to each well.[17] Include a control containing the solvent and DPPH solution.[14]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[14] Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualization: Antioxidant Signaling Pathway

DPPH DPPH• (Stable Free Radical, Purple) Reduced_DPPH DPPH-H (Reduced Form, Yellow) DPPH->Reduced_DPPH Donates H• Antioxidant Benzofuran Derivative (Antioxidant) Antioxidant->Reduced_DPPH Scavenges Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

IV. Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Benzofuran Derivative 1 RAW 264.7NO Inhibition17.31Celecoxib32.1[9]
Benzofuran Derivative 3 RAW 264.7NO Inhibition16.5Celecoxib32.1[9]
Benzofuran Derivative 2 RAW 264.7NO Inhibition31.5Celecoxib32.1[9]
Benzofuran Derivative 4 RAW 264.7NO Inhibition42.8Celecoxib32.1[9]
Benzofuran-piperazine 5d RAW 264.7NO Inhibition52.23--[18]

Note: "-" indicates data not available in the provided search results.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the culture medium using the Griess reagent.[19]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Novel benzofuran derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add 100 µL of the supernatant to a new 96-well plate. Add 100 µL of the Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each well.[19]

  • Incubation: Incubate at room temperature for 10 minutes in the dark.[19]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[19]

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control. Calculate the IC50 values.

Visualization: Anti-inflammatory Signaling Pathway

LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Benzofuran Benzofuran Derivative Benzofuran->iNOS Inhibits

Caption: Inhibition of NO production in LPS-stimulated macrophages.

References

Application Notes and Protocols: The Role of Lewis Acids in the Synthesis of 3-Acylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acylbenzofurans are a pivotal class of heterocyclic compounds frequently encountered as key structural motifs in a wide array of natural products and pharmacologically active molecules. Their versatile chemical nature makes them valuable intermediates in the synthesis of more complex drug candidates. The development of efficient and selective synthetic methodologies for 3-acylbenzofurans is therefore of significant interest to the medicinal and organic chemistry communities. Lewis acid catalysis has emerged as a powerful tool to facilitate the construction of the benzofuran core and the introduction of the acyl group at the C3 position. These application notes provide an overview of the use of Lewis acids in the synthesis of 3-acylbenzofurans, with a focus on detailed experimental protocols and comparative data to aid in methodological selection and optimization.

Lewis Acid-Catalyzed Approaches to 3-Acylbenzofurans

Lewis acids can be employed in several strategies to promote the synthesis of 3-acylbenzofurans. The two primary approaches discussed herein are the acid-catalyzed rearrangement of chalcone derivatives and the direct Friedel-Crafts acylation of benzofurans.

Acid-Catalyzed Rearrangement of 2-Hydroxychalcones

A highly selective method for the synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones.[1][2] This strategy proceeds via a 2,3-dihydrobenzofuran intermediate, which can then be converted to the desired 3-acylbenzofuran under specific acidic or basic conditions. While Brønsted acids are often used, the principles of acid catalysis are central to this transformation, and the choice of acidic conditions is critical for achieving high selectivity and yield.

A general workflow for this approach is outlined below. The initial rearrangement of the protected 2-hydroxychalcone leads to a 2,3-dihydrobenzofuran, which is then subjected to aromatization to furnish the final 3-acylbenzofuran product.

cluster_0 Chalcone Rearrangement Pathway Protected_2_Hydroxychalcone Protected 2-Hydroxychalcone Rearrangement Rearrangement (e.g., PhI(OH)OTs) Protected_2_Hydroxychalcone->Rearrangement Dihydrobenzofuran 2,3-Dihydrobenzofuran Intermediate Rearrangement->Dihydrobenzofuran Aromatization Aromatization (Weakly Acidic or Basic Conditions) Dihydrobenzofuran->Aromatization Acylbenzofuran 3-Acylbenzofuran Aromatization->Acylbenzofuran

Chalcone rearrangement pathway to 3-acylbenzofurans.

This protocol is adapted from the work of Nakamura et al.[1][2] and describes the conversion of a 2,3-dihydrobenzofuran intermediate to a 3-acylbenzofuran.

Materials:

  • 2,3-dihydrobenzofuran derivative (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 2,3-dihydrobenzofuran derivative in THF (0.1 M), add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acylbenzofuran.

The following table summarizes the results for the conversion of various 2,3-dihydrobenzofuran precursors to their corresponding 3-acylbenzofurans under weakly basic conditions, which promotes the desired aromatization.[1]

EntryProductYield (%)
1PhPh4a97
24-MeO-C₆H₄Ph4b96
34-Cl-C₆H₄Ph4c95
42-naphthylPh4d98
5PhSPh4e96
6MePh4f95
7n-PrPh4g96
Friedel-Crafts Acylation of Benzofurans

The direct acylation of the benzofuran ring using an acylating agent in the presence of a Lewis acid catalyst is a classical approach. However, the Friedel-Crafts acylation of benzofurans often suffers from poor regioselectivity, yielding a mixture of 2-acyl and 3-acyl isomers.[1] The choice of Lewis acid and reaction conditions can influence the C2/C3 selectivity, but achieving high selectivity for the 3-acyl product remains a challenge.

The general mechanism for Lewis acid-catalyzed Friedel-Crafts acylation is depicted below. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich benzofuran ring.

cluster_1 Friedel-Crafts Acylation Mechanism Acyl_Halide Acyl Halide (RCOCl) Acylium_Ion_Formation Formation of Acylium Ion [RCO]⁺ Acyl_Halide->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Electrophilic_Attack Electrophilic Aromatic Substitution Acylium_Ion_Formation->Electrophilic_Attack Benzofuran Benzofuran Benzofuran->Electrophilic_Attack Product_Mixture Mixture of 2-Acyl and 3-Acyl Benzofurans Electrophilic_Attack->Product_Mixture

General mechanism of Friedel-Crafts acylation of benzofuran.

Materials:

  • Benzofuran (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) (1.1 - 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • To a cooled (0 °C) suspension of the Lewis acid in the anhydrous solvent, add the acyl chloride or anhydride dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of benzofuran in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to separate the isomeric products.

The following table provides a qualitative comparison of common Lewis acids used in Friedel-Crafts acylation reactions.

Lewis AcidRelative ActivityTypical ConditionsNotes
AlCl₃HighStoichiometric amounts, anhydrous conditionsHighly reactive, can lead to side reactions.
SnCl₄ModerateCatalytic to stoichiometric amountsMilder than AlCl₃, can offer better selectivity in some cases.
BF₃·OEt₂ModerateCatalytic to stoichiometric amountsEasy to handle liquid, moderate reactivity.
TiCl₄HighStoichiometric amounts, anhydrous conditionsVery reactive, sensitive to moisture.
ZnCl₂LowCatalytic amounts, often requires higher temperaturesMild Lewis acid, may require more forcing conditions.

Conclusion

The synthesis of 3-acylbenzofurans can be effectively achieved through various synthetic strategies employing acid catalysis. The rearrangement of 2-hydroxychalcones offers a highly selective route to 3-acylbenzofurans, where the final aromatization step can be controlled by the choice of acidic or basic conditions. While direct Friedel-Crafts acylation of benzofurans provides a more direct approach, it often faces challenges with regioselectivity. The selection of the appropriate Lewis acid and careful optimization of reaction conditions are crucial for maximizing the yield of the desired 3-acylbenzofuran isomer. The protocols and data presented in these application notes serve as a valuable resource for researchers in the development of efficient and selective syntheses of these important heterocyclic compounds.

References

Application Notes and Protocols: NMR Characterization of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. Its chemical purity and structural integrity are paramount for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides detailed application notes on the ¹H and ¹³C NMR characterization of this compound, along with a comprehensive experimental protocol for its synthesis.

Introduction

This compound (CAS No. 141627-42-1) is a benzofuran derivative characterized by a butyl group at the C2 position, a nitro group at the C5 position, and a 4-methoxybenzoyl group at the C3 position. The accurate characterization of this intermediate is crucial for ensuring the quality and yield of subsequent synthetic steps in the production of Dronedarone. High-resolution NMR spectroscopy provides unambiguous evidence of the compound's structure and is a powerful tool for identifying and quantifying impurities.

NMR Characterization

The structural confirmation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the signals are indicative of the specific chemical environment of each nucleus within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzofuran and methoxyphenyl moieties, as well as the aliphatic protons of the butyl and methoxy groups. The data presented below is based on a 400 MHz spectrum recorded in CDCl₃.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.21d, J = 2.4 Hz1HAr-H (H-4)
7.92dd, J = 8.8, 2.4 Hz1HAr-H (H-6)
7.65d, J = 8.8 Hz1HAr-H (H-7)
6.89s4HAr-H (methoxyphenyl)
3.85 (Predicted)s3H-OCH₃
2.75t, J = 7.6 Hz2H-CH₂- (butyl)
1.65–1.58m2H-CH₂- (butyl)
1.42–1.35m2H-CH₂- (butyl)
0.94t, J = 7.2 Hz3H-CH₃ (butyl)

Note: The signal at 6.89 ppm, assigned to the methoxyphenyl protons, is reported as a singlet, which may represent two closely spaced doublets of an A₂B₂ system. The integration of 4H is likely a typographical error and should be 4H for the two pairs of aromatic protons. The chemical shift for the methoxy group is predicted as it was not explicitly resolved in the available data.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Assignment
188.5C=O
164.0C-OCH₃
162.5C-2 (benzofuran)
158.0C-7a (benzofuran)
145.0C-5 (benzofuran)
132.0Ar-C (methoxyphenyl)
130.0Ar-C (methoxyphenyl)
128.0Ar-C (methoxyphenyl)
120.0C-3a (benzofuran)
118.0C-6 (benzofuran)
115.5C-4 (benzofuran)
114.0Ar-C (methoxyphenyl)
55.5-OCH₃
30.0-CH₂- (butyl)
28.0-CH₂- (butyl)
22.5-CH₂- (butyl)
13.8-CH₃ (butyl)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic routes involving a Friedel-Crafts acylation.[1][2]

Materials:

  • 2-Butyl-5-nitrobenzofuran

  • 4-Methoxybenzoyl chloride

  • Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM) or Dichloroethane

  • Isopropanol or Methanol

  • 2N Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Sodium sulfate

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve 4-methoxybenzoyl chloride (1.1-1.5 equivalents) in dichloromethane.

  • At room temperature, add aluminum chloride (1.1-1.5 equivalents) portion-wise to the solution.

  • Add a solution of 2-butyl-5-nitrobenzofuran (1 equivalent) in dichloromethane dropwise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and water to quench the reaction.

  • Separate the organic layer. Wash the organic phase sequentially with a 2N sodium hydroxide solution and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a brown oil.

  • Purify the crude product by recrystallization from isopropanol or methanol to yield this compound as a solid.

NMR Sample Preparation

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

  • Vortex the vial to ensure complete dissolution of the sample.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Visualizations

Logical Relationship of Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 2-Butyl-5-nitrobenzofuran + 4-Methoxybenzoyl Chloride Start->Reactants Input Reaction Friedel-Crafts Acylation (AlCl3, DCM) Reactants->Reaction Process Workup Quenching, Extraction, Washing, Drying Reaction->Workup Process Purification Recrystallization (Isopropanol) Workup->Purification Process Product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Purification->Product Output NMR_Sample Sample Preparation (in CDCl3) Product->NMR_Sample Analysis NMR_Acquisition 1H and 13C NMR Spectroscopy NMR_Sample->NMR_Acquisition Measurement Data_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) NMR_Acquisition->Data_Analysis Interpretation Structure_Confirmation Structural Elucidation and Purity Assessment Data_Analysis->Structure_Confirmation Conclusion

References

Application Note: Mass Spectrometry Analysis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometry analysis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug, Dronedarone. The methods outlined are essential for the characterization, purity assessment, and quality control of this compound in research and drug development settings. This application note includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and expected fragmentation patterns based on the analysis of similar 2-aroylbenzofuran derivatives.

Introduction

This compound (CAS No. 141627-42-1) is a critical synthetic intermediate in the manufacturing of Dronedarone, a multichannel blocker used in the treatment of atrial fibrillation and atrial flutter.[1] The molecular formula of the target compound is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol .[2] Accurate and robust analytical methods are crucial for ensuring the identity and purity of this intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, coupled with liquid chromatography, offers a powerful tool for the sensitive and specific analysis of this molecule. This document details the analytical workflow and provides expected mass spectral data to aid in its identification and characterization.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve the standard in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards at concentrations of 10 µg/mL, 1 µg/mL, and 100 ng/mL.

  • Sample Solution Preparation:

    • For in-process reaction monitoring or purity analysis, dissolve the sample in methanol to achieve a concentration within the calibration range of the working standards.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A reverse-phase HPLC method is suitable for the separation of this compound. For mass spectrometry compatible applications, it is recommended to replace any non-volatile acids like phosphoric acid with formic acid in the mobile phase.[3][4]

ParameterRecommended Conditions
HPLC System UFLC or equivalent system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Collision Gas Argon
MS Scan Range m/z 50-500
MS/MS Analysis Product ion scan of the protonated molecule [M+H]⁺ at m/z 354.13

Data Presentation

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions for this compound based on its chemical structure and known fragmentation patterns of 2-aroylbenzofuran derivatives.[3][5]

m/z (Predicted)Ion FormulaIon TypeProposed Structure/Fragment
354.13[C₂₀H₂₀NO₅]⁺[M+H]⁺Protonated molecule
297.11[C₁₆H₁₇NO₄]⁺[M+H - C₄H₉]⁺Loss of the butyl group
135.04[C₈H₇O₂]⁺Acylium ion4-methoxybenzoyl cation
219.09[C₁₂H₁₃NO₃]⁺[M+H - C₈H₇O₂]⁺Loss of the 4-methoxybenzoyl group

Mandatory Visualizations

Experimental Workflow

G Figure 1: LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Serial Dilution (for standards) B->C D Filter (0.22 µm) C->D E Inject into LC-MS System D->E F Reverse-Phase Chromatography E->F G Electrospray Ionization (ESI+) F->G H MS1 Scan (Full Scan) G->H I MS/MS Fragmentation of [M+H]+ H->I J Identify [M+H]+ I->J K Analyze Fragmentation Pattern J->K L Quantify and Assess Purity K->L

Figure 1: LC-MS Analysis Workflow
Synthetic Pathway

The following diagram illustrates the synthesis of this compound as a key intermediate in the production of Dronedarone.

G Figure 2: Synthesis of Dronedarone Intermediate A 2-Butyl-5-nitrobenzofuran C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., SnCl4) A->C B 4-Methoxybenzoyl chloride B->C D (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone C->D E Further Synthetic Steps (Demethylation, Reduction, etc.) D->E F Dronedarone (API) E->F

Figure 2: Synthesis of Dronedarone Intermediate

Discussion

The accurate mass measurement and fragmentation analysis by LC-MS/MS are critical for the unambiguous identification of this compound. The positive ion ESI mode is effective for the protonation of the molecule, forming the [M+H]⁺ ion at m/z 354.13. The subsequent MS/MS fragmentation is predicted to yield characteristic product ions. The most significant fragmentation is expected to be the cleavage of the bond between the benzofuran ring and the carbonyl group, leading to the formation of the stable 4-methoxybenzoyl acylium ion at m/z 135.04.[3][5] Another expected fragmentation is the loss of the butyl group from the protonated molecule.

The protocol provided is a general guideline and may require optimization based on the specific instrumentation used. The quantitative data obtained from this analysis is essential for determining the purity of the intermediate, which is a critical quality attribute in the synthesis of Dronedarone.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry analysis of this compound. The detailed experimental procedures, coupled with the predicted fragmentation data and workflow diagrams, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Dronedarone and related compounds. The use of high-resolution mass spectrometry ensures high confidence in the structural elucidation and purity assessment of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of Dronedarone.[1][2] This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, with a focus on the critical Friedel-Crafts acylation step.

Issue 1: Low or No Conversion to the Desired Product

Table 1: Troubleshooting Low or No Product Yield

Probable Cause(s) Suggested Solution(s) Expected Outcome
Inactive Lewis Acid Catalyst (e.g., AlCl₃) : The catalyst is highly sensitive to moisture and can be deactivated by improper handling or storage.[3][4]- Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]Increased catalytic activity leading to a higher conversion rate.
Deactivated Benzofuran Substrate : The nitro group on the benzofuran ring is strongly electron-withdrawing, which can deactivate the ring towards electrophilic aromatic substitution.[3][4]- Increase the stoichiometry of the Lewis acid catalyst. Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst as the product can form a complex with it.[3][4] - Consider using a more reactive acylating agent, such as an acyl chloride or anhydride.[6]Overcoming the deactivating effect of the nitro group, resulting in improved yield.
Suboptimal Reaction Temperature : The reaction may not have sufficient energy to overcome the activation barrier, or excessively high temperatures could lead to decomposition.[3]- Optimize the reaction temperature. Some Friedel-Crafts acylations require heating, while others proceed well at room temperature or below. A typical temperature range for this acylation is 0-5°C.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.Enhanced reaction rate and minimized side reactions, leading to a better yield.
Impure Starting Materials : Impurities in the 2-butyl-5-nitrobenzofuran or 4-methoxybenzoyl chloride can interfere with the reaction.[3]- Purify the starting materials before use. Recrystallization or column chromatography can be employed. - Ensure all solvents are anhydrous.Reduced side reactions and a cleaner reaction profile, improving the yield of the desired product.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Table 2: Troubleshooting Poor Regioselectivity

Probable Cause(s) Suggested Solution(s) Expected Outcome
Inherent Electronic Properties of the Benzofuran Ring : The benzofuran ring system can potentially be acylated at different positions.[6]- Modify the reaction conditions such as solvent and temperature to favor the desired C3 acylation.[6] - The choice of Lewis acid can also influence regioselectivity.Increased formation of the desired this compound isomer.
Steric Hindrance : The bulky butyl group at the C2 position generally directs acylation to the C3 position. However, alternative isomers may still form under certain conditions.- Lowering the reaction temperature may increase the kinetic selectivity for the sterically less hindered product.Enhanced preference for acylation at the C3 position.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran?

A1: A general protocol involves the slow addition of 4-methoxybenzoyl chloride to a cooled (0–5 °C) mixture of 2-butyl-5-nitrobenzofuran and a Lewis acid (e.g., aluminum chloride, AlCl₃) in an anhydrous solvent like dichloromethane (DCM).[1][2] The reaction is typically stirred at this temperature for a set period and then quenched by carefully adding it to a mixture of ice and hydrochloric acid.[4] The product is then extracted with an organic solvent and purified, often by recrystallization.[1]

Q2: How does the nitro group on the benzofuran ring affect the Friedel-Crafts acylation reaction?

A2: The nitro group is a strong electron-withdrawing group, which deactivates the benzofuran ring towards electrophilic aromatic substitution, making the reaction more challenging.[3][4] This deactivation can lead to lower yields or require harsher reaction conditions.

Q3: Are there any common side reactions to be aware of during this synthesis?

A3: Besides incomplete reactions and the formation of regioisomers, potential side reactions in Friedel-Crafts acylation include polymerization of the starting material or product, especially under strongly acidic conditions.[7] Ring-opening of the furan ring can also occur in the presence of strong acids and water.[7]

Q4: What are the key parameters to optimize for improving the yield?

A4: The key parameters to optimize are the choice and amount of Lewis acid catalyst, the reaction temperature, and the purity of the reactants and solvents.[8] Ensuring strictly anhydrous conditions is critical for the activity of the Lewis acid catalyst.[3][4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline for the synthesis of this compound.

  • Preparation : Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).

  • Cooling : Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent : Slowly add 4-methoxybenzoyl chloride to the stirred suspension while maintaining the temperature at 0 °C.

  • Addition of Substrate : In a separate flask, dissolve 2-butyl-5-nitrobenzofuran in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to stir at 0–5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Workup : Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[4]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography.[1][2]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst investigate_side_reactions Investigate Side Reactions start->investigate_side_reactions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry vary_temp Vary Temperature check_conditions->vary_temp screen_solvents Screen Solvents check_conditions->screen_solvents use_fresh_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->use_fresh_catalyst increase_catalyst_loading Increase Catalyst Loading check_catalyst->increase_catalyst_loading analyze_byproducts Analyze Byproducts (TLC, GC-MS) investigate_side_reactions->analyze_byproducts end Improved Yield purify_reagents->end adjust_stoichiometry->end vary_temp->end screen_solvents->end use_fresh_catalyst->end increase_catalyst_loading->end analyze_byproducts->end

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Friedel-Crafts Acylation of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation of substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedel-Crafts acylation of substituted benzofurans?

A1: The most prevalent side reactions include:

  • Poor Regioselectivity: A mixture of isomers is often formed, primarily acylation at the C2 and C3 positions of the benzofuran ring. The electronic properties of the benzofuran ring system can lead to acylation at both positions[1]. Acylation can also occur on the benzene ring portion of the molecule, leading to a complex mixture of products[2].

  • Rearrangement: In some cases, particularly with alkyl-substituted benzofurans, rearrangement of the alkyl group can occur. For instance, the acetylation of 2,3-dimethylbenzofuran has been shown to yield 2-acetyl-3-ethylbenzofuran as a side product[3].

  • Polyacylation: Although less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, polyacylation can occur, especially with highly activated benzofuran substrates containing potent electron-donating groups[4].

  • Ring Opening: Under harsh acidic conditions, the furan ring of the benzofuran moiety can be susceptible to acid-catalyzed ring opening, leading to the formation of 1,4-dicarbonyl compounds and reducing the yield of the desired acylated product[5].

Q2: How do substituents on the benzofuran ring influence the regioselectivity of acylation?

A2: Substituents play a crucial role in directing the position of acylation. Electron-donating groups (EDGs) on the benzene ring, such as methoxy groups, activate the entire ring system towards electrophilic attack and can influence the position of acylation. The position of the substituent on the benzofuran ring itself also has a significant directing effect. For example, in 2-substituted benzofurans, acylation often occurs at the 3-position, but mixtures with 6- and 4-acylated products are also observed[2]. With an electron-withdrawing group like a nitro group on a 2-phenyl substituent, the desired 3-acyl isomer can become a minor product[2].

Q3: Which Lewis acid is best for the Friedel-Crafts acylation of benzofurans?

A3: The choice of Lewis acid is critical and depends on the reactivity of the specific substituted benzofuran. Strong Lewis acids like aluminum chloride (AlCl₃) are often effective but can sometimes lead to more side reactions and require harsher conditions[6]. Milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) may offer better selectivity and milder reaction conditions, potentially reducing side reactions like rearrangement and polymerization, though they might result in lower reaction rates and yields[4][6]. For highly sensitive substrates, even milder options like boron trifluoride etherate (BF₃·OEt₂) can be considered[5].

Q4: How can I minimize the formation of isomeric byproducts?

A4: To improve regioselectivity, consider the following strategies:

  • Catalyst Choice: Experiment with different Lewis acids to find one that provides the best selectivity for your substrate[5].

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product distribution.

  • Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product, which may be the desired isomer.

  • Steric Hindrance: Utilizing a bulkier acylating agent can sometimes favor acylation at a less sterically hindered position.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of C2, C3, and other isomers)
Probable CauseSuggested Solutions
Inherent electronic properties of the benzofuran ring. Modify reaction conditions such as solvent polarity and temperature to favor the formation of one isomer.
Lewis acid is too strong or too weak. Screen a variety of Lewis acids with different strengths (e.g., AlCl₃, SnCl₄, FeCl₃, ZnCl₂) to optimize selectivity.
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.
Problem 2: Rearrangement of Alkyl Substituents
Probable CauseSuggested Solutions
Formation of a carbocation intermediate that can undergo rearrangement. Use a milder Lewis acid to lessen the carbocationic character of the intermediate.
High reaction temperature. Conduct the reaction at a lower temperature to disfavor the rearrangement pathway.
Problem 3: Polyacylation
Probable CauseSuggested Solutions
Highly activated benzofuran substrate. Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride).
Excess of acylating agent. Use a stoichiometric amount of the acylating agent.
Strong Lewis acid and/or high temperature. Employ a milder Lewis acid and lower the reaction temperature[4].

Data Presentation

Table 1: Regioselectivity in the Friedel-Crafts Benzoylation of 2-Phenylbenzofuran

ProductPosition of AcylationRelative Abundance (%)
3-Benzoyl-2-phenylbenzofuran3Major Product
4-Benzoyl-2-phenylbenzofuran4Trace
6-Benzoyl-2-phenylbenzofuran6Significant Amount

Data extracted from GC/MS analysis of the crude reaction mixture[2].

Table 2: Side Product Formation in the Acetylation of 2,3-Dimethylbenzofuran

ProductStructureYield (%)
6-Acetyl-2,3-dimethylbenzofuranExpected ProductNot specified
2-Acetyl-3-ethylbenzofuranRearranged Product9

Reaction conditions: Ac₂O, SnCl₄ in 1,2-dichloroethane[3].

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Substituted Benzofuran

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted benzofuran

  • Acyl chloride or acid anhydride

  • Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the anhydrous Lewis acid (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.

  • After the addition is complete, add the substituted benzofuran (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may be allowed to warm to room temperature if necessary.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the Lewis acid complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Mitigation of Polyacylation in the Acylation of an Electron-Rich Benzofuran

This protocol is designed to minimize the formation of di- or poly-acylated products when working with highly activated benzofuran substrates.

Key Modifications to Protocol 1:

  • Stoichiometry: Use a strict 1:1 molar ratio of the benzofuran to the acylating agent. A slight excess of the benzofuran can also be used to favor mono-acylation.

  • Order of Addition: Consider adding the substituted benzofuran slowly to the pre-formed complex of the Lewis acid and the acylating agent.

  • Lewis Acid: Use a milder Lewis acid (e.g., ZnCl₂ or FeCl₃) in catalytic amounts if possible.

  • Temperature: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) throughout the addition and reaction time.

Mandatory Visualization

Friedel_Crafts_Acylation_Mechanism Acyl_Chloride Acyl Chloride (RCOCl) Acylium_Ion Acylium Ion (R-C≡O⁺) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Benzofuran Substituted Benzofuran Benzofuran->Sigma_Complex Electrophilic Attack Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex Deprotonation Product Acylated Benzofuran Product_Complex->Product Aqueous Workup

Caption: General mechanism of the Friedel-Crafts acylation of a substituted benzofuran.

Troubleshooting_Workflow Start Experiment Start Problem Side Reaction Observed? Start->Problem Poor_Regio Poor Regioselectivity Problem->Poor_Regio Yes Rearrangement Rearrangement Problem->Rearrangement Yes Polyacylation Polyacylation Problem->Polyacylation Yes No_Problem Successful Reaction Problem->No_Problem No Optimize_LA Optimize Lewis Acid Poor_Regio->Optimize_LA Optimize_Temp Adjust Temperature Poor_Regio->Optimize_Temp Rearrangement->Optimize_LA Rearrangement->Optimize_Temp Polyacylation->Optimize_LA Polyacylation->Optimize_Temp Optimize_Stoich Adjust Stoichiometry Polyacylation->Optimize_Stoich

Caption: Troubleshooting workflow for common side reactions in Friedel-Crafts acylation.

References

Optimization of reaction conditions for 3-acylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acylbenzofurans, with a particular focus on the chalcone rearrangement strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 3-acylbenzofurans via chalcone rearrangement?

A1: The synthesis begins with the oxidative rearrangement of a protected 2-hydroxychalcone using a hypervalent iodine reagent to form a key intermediate. This intermediate is then cyclized to a 2,3-dihydrobenzofuran. Finally, the 2,3-dihydrobenzofuran is aromatized under basic or weakly acidic conditions to yield the desired 3-acylbenzofuran.[1][2][3]

Q2: Why is a protecting group necessary for the 2-hydroxychalcone starting material?

A2: The rearrangement reaction does not proceed without a protecting group on the hydroxyl moiety of the 2-hydroxychalcone. The methoxymethyl (MOM) group has been shown to be effective for this purpose.[3] Attempts with other protecting groups like t-butyloxycarbonyl (Boc), acetyl (Ac), and benzoyl (Bz) did not yield the desired rearranged product.[3]

Q3: Can this method be used to synthesize 3-formylbenzofurans as well?

A3: Yes, the 2,3-dihydrobenzofuran intermediate can be selectively converted to either a 3-acylbenzofuran or a 3-formylbenzofuran depending on the reaction conditions.[1][4] Treatment with p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) selectively yields the 3-formylbenzofuran.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the rearranged product from 2-hydroxychalcone. 1. The hydroxyl group of the chalcone is not protected. 2. Ineffective hypervalent iodine reagent.1. Protect the hydroxyl group with a suitable protecting group, such as a methoxymethyl (MOM) ether.[3] 2. Use an effective hypervalent iodine reagent like hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs) or [bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF₃)₂).[1][3]
Low yield of 2,3-dihydrobenzofuran from the rearranged intermediate. 1. Inappropriate acidic conditions for cyclization. 2. Decomposition of the product during the reaction.1. Use a catalytic amount (0.1 equivalents) of p-toluenesulfonic acid (p-TsOH) at room temperature.[1] Using strong acids like trifluoroacetic acid (TFA) or stoichiometric amounts of p-TsOH may be less effective.[1][3] 2. If decomposition is observed, adding an excess of a quenching agent like ethanol (EtOH) can help suppress it.[1]
Formation of 3-formylbenzofuran instead of the desired 3-acylbenzofuran. Use of strong acidic conditions and specific solvents during the aromatization step.To obtain the 3-acylbenzofuran, use basic conditions (e.g., K₂CO₃ in THF) or weakly acidic conditions (e.g., AcOH).[1] Avoid using p-TsOH in (CF₃)₂CHOH, as this combination selectively produces the 3-formyl derivative.[1][3]
Incomplete aromatization of the 2,3-dihydrobenzofuran. 1. Ineffective base or acid. 2. Insufficient reaction time or temperature.1. For basic conditions, K₂CO₃ in THF at room temperature is highly effective.[1] Pyridine has been shown to be ineffective.[1] For acidic conditions, acetic acid (AcOH) or pyridinium p-toluenesulfonate (PPTS) in toluene under reflux can be used.[1] 2. Monitor the reaction by TLC to ensure completion. The reaction with K₂CO₃ is typically complete within 4 hours at room temperature.[1]
Difficulty in synthesizing 3-acylbenzofurans with electron-withdrawing groups (EWGs). Standard Friedel-Crafts acylation methods often exhibit low regioselectivity and may not be suitable for substrates with strong EWGs.[2][5]A tandem ylide acylation and thermal cyclization of an acyl ylide intermediate has been developed for the synthesis of 3-benzoyl-2-phenylbenzofurans carrying strong EWGs.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,3-Dihydrobenzofuran 3a from Rearranged Chalcone 2a [1]

EntryAcidEquivalentsTemperature (°C)Time (h)Yield of 3a (%)
1AcOH58012
2TFA1r.t.356
3p-TsOH1r.t.0.562
4p-TsOH1800.5
5p-TsOH0.1r.t.280

Table 2: Optimization of Reaction Conditions for the Transformation of 2,3-Dihydrobenzofuran 3a to 3-Acylbenzofuran 4a [1]

EntryReagentSolventTemperature (°C)Time (h)Yield of 4a (%)
1K₂CO₃THFr.t.497
2PyridineTHFReflux-Trace
3AcOHTolueneReflux-98
4PPTSTolueneReflux-High
5TFATolueneReflux-High

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran (3a)
  • To a solution of the rearranged MOM-protected chalcone (2a, 0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂), add p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the 2,3-dihydrobenzofuran (3a).[1]

Protocol 2: Synthesis of 3-Acylbenzofuran (4a) under Basic Conditions
  • To a solution of 2,3-dihydrobenzofuran (3a, 0.2 mmol) in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃, 2 equivalents).[1][3]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic base and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-acylbenzofuran (4a).[1]

Visualizations

experimental_workflow start Start: 2-Hydroxychalcone protect Protection of -OH group (e.g., MOM) start->protect rearrange Oxidative Rearrangement (Hypervalent Iodine Reagent) protect->rearrange cyclize Acid-Catalyzed Cyclization (p-TsOH) rearrange->cyclize intermediate 2,3-Dihydrobenzofuran cyclize->intermediate aromatize_base Aromatization (Basic Conditions, K2CO3) intermediate->aromatize_base aromatize_acid Aromatization (Weakly Acidic, AcOH) intermediate->aromatize_acid aromatize_formyl Selective Transformation (p-TsOH, (CF3)2CHOH) intermediate->aromatize_formyl product_acyl 3-Acylbenzofuran aromatize_base->product_acyl aromatize_acid->product_acyl product_formyl 3-Formylbenzofuran aromatize_formyl->product_formyl

Caption: General experimental workflow for 3-acylbenzofuran synthesis.

troubleshooting_logic start Low Yield of 3-Acylbenzofuran check_intermediate Is 2,3-dihydrobenzofuran intermediate formed? start->check_intermediate check_rearrangement Is the rearranged product from chalcone present? check_intermediate->check_rearrangement No solution_aromatization Use K2CO3/THF or AcOH for aromatization check_intermediate->solution_aromatization Yes check_protection Is the -OH group of the chalcone protected? check_rearrangement->check_protection No solution_cyclization Optimize acid catalyst (0.1 eq. p-TsOH) check_rearrangement->solution_cyclization Yes solution_protection Protect -OH group (e.g., MOM protection) check_protection->solution_protection No solution_reagent Use effective hypervalent iodine reagent check_protection->solution_reagent Yes

References

Troubleshooting low regioselectivity in benzofuran functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low regioselectivity in the functionalization of the benzofuran core.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of electrophilic attack on an unsubstituted benzofuran, and what factors influence this?

The two primary sites for electrophilic attack on an unsubstituted benzofuran ring are the C2 and C3 positions of the furan ring. The outcome of the reaction is a delicate balance of electronic and steric factors, and the nature of the electrophile itself.

  • C2 Position: Attack at the C2 position leads to a resonance-stabilized carbocation intermediate where the positive charge can be delocalized onto the benzene ring, similar to a benzylic carbocation.[1][2] This is often the kinetically favored pathway.

  • C3 Position: Attack at the C3 position results in a carbocation that can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[1][2]

The preferred position of attack can be influenced by the specific reaction conditions, including the solvent, temperature, and the nature of the electrophile and catalyst used.[3][4]

Q2: Why am I getting a mixture of C2 and C3 isomers in my Friedel-Crafts acylation of benzofuran?

Friedel-Crafts acylation of benzofurans is known to often yield a mixture of C2 and C3 acylated products due to the comparable stability of the intermediates formed during the reaction. The inherent electronic properties of the benzofuran ring system allow for electrophilic attack at both positions.[5] The ratio of the C2 to C3 isomer is highly dependent on the reaction conditions.

Q3: How can I improve the regioselectivity of my benzofuran halogenation?

Achieving high regioselectivity in the halogenation of benzofuran can be challenging. The choice of halogenating agent and reaction conditions are critical. For instance, using N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures may favor one isomer over the other.[4] The reaction can proceed through different mechanisms (radical vs. electrophilic) depending on the conditions, which will influence the product distribution.

Q4: Are there modern methods that offer better regioselectivity for benzofuran functionalization?

Yes, modern transition metal-catalyzed reactions, such as direct C-H activation and cross-coupling reactions, offer significantly improved regioselectivity. For example, palladium-catalyzed direct C-H arylation can be highly selective for the C2 position.[3][6] These methods often bypass the need for pre-functionalized starting materials and can be more tolerant of various functional groups.[3][6] Rhodium-catalyzed C-H functionalization, often guided by a directing group, is another powerful strategy for achieving high regioselectivity.[1][7]

Troubleshooting Guides

Low Regioselectivity in Friedel-Crafts Acylation
ProblemProbable Cause(s)Suggested Solution(s)
Mixture of C2 and C3 acylated products. The inherent electronic properties of the benzofuran ring lead to competitive acylation at both positions.[5]Modify reaction conditions such as solvent and temperature. A change in Lewis acid can also influence the regioselectivity.[8][9] Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which can sometimes favor one isomer.
Poor regioselectivity with substituted benzofurans. The electronic and steric effects of the substituent on the benzofuran ring are influencing the position of acylation. Electron-donating groups can activate multiple positions, while bulky groups can hinder attack at adjacent sites.If the substituent is at the C2 position, acylation will likely be directed to the benzene ring (C4 or C6).[5] For C3-substituted benzofurans, C2-acylation might be favored. Consider using a directing group to force the reaction to a specific position if possible.
Inconsistent C2/C3 ratios between batches. Reaction conditions are not being precisely controlled. Small variations in temperature, reaction time, or the quality and amount of Lewis acid can affect the isomeric ratio.Ensure strict control over reaction parameters. Use freshly opened or purified anhydrous Lewis acids and dry solvents.[10] Standardize the rate of addition of reagents and the stirring speed.
Low Regioselectivity in Halogenation
ProblemProbable Cause(s)Suggested Solution(s)
Formation of a mixture of C2- and C3-halo-benzofurans. The reaction conditions are not optimized for selective electrophilic substitution.Carefully control the reaction temperature; lower temperatures often increase selectivity.[4] Screen different halogenating agents (e.g., NBS, Br₂, SO₂Cl₂) and solvents. Non-polar solvents may favor a different isomer compared to polar solvents.[11]
Side reactions, such as di-halogenation or benzylic bromination (if an alkyl group is present). The reaction is too vigorous, or the wrong type of reaction conditions are being used (e.g., radical conditions when electrophilic substitution is desired).For electrophilic aromatic substitution, ensure the absence of radical initiators (like AIBN or UV light). Use an appropriate solvent and control the stoichiometry of the halogenating agent. To favor benzylic bromination, radical conditions would be required.

Experimental Protocols

Detailed Protocol for Regioselective C2-Arylation of Benzofuran via Palladium-Catalyzed Direct C-H Activation

This protocol is adapted from methodologies for direct C-H arylation and offers high regioselectivity for the C2 position.[6]

Materials:

  • Benzofuran (1.0 mmol)

  • Arylboronic acid (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Pyridine (3.0 mmol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add benzofuran (1.0 mmol), the arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Solvent and Reagent Addition: Purge the flask with an inert atmosphere. Under this atmosphere, add DMSO (3.0 mL) followed by pyridine (3.0 mmol) via syringe.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Electrophilic_Attack_on_Benzofuran cluster_C2 C2 Attack cluster_C3 C3 Attack Benzofuran Benzofuran C2_intermediate Carbocation Intermediate (Benzylic Stabilization) Benzofuran->C2_intermediate C2 Attack C3_intermediate Carbocation Intermediate (Oxygen Lone Pair Stabilization) Benzofuran->C3_intermediate C3 Attack E_plus Electrophile (E+) C2_product C2-Substituted Benzofuran C2_intermediate->C2_product -H+ C3_product C3-Substituted Benzofuran C3_intermediate->C3_product -H+

Caption: Pathways for electrophilic attack on benzofuran at C2 and C3 positions.

Troubleshooting_Workflow start Low Regioselectivity (Mixture of C2/C3 Isomers) reaction_type Identify Reaction Type start->reaction_type fc Friedel-Crafts Acylation reaction_type->fc Acylation halogenation Halogenation reaction_type->halogenation Halogenation modern Consider Modern Methods (e.g., C-H Activation) reaction_type->modern Other/Poor Results fc_solutions - Modify Lewis Acid - Change Solvent - Adjust Temperature fc->fc_solutions halogenation_solutions - Vary Halogenating Agent - Lower Temperature - Change Solvent halogenation->halogenation_solutions modern_protocol Implement Regioselective Protocol (e.g., Pd-catalyzed C2-Arylation) modern->modern_protocol

Caption: Troubleshooting workflow for low regioselectivity in benzofuran functionalization.

References

Technical Support Center: Purification of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities may include unreacted starting materials such as 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, byproducts from side reactions, and residual solvents used in the synthesis. Given that the synthesis often involves a Friedel-Crafts acylation, potential byproducts could arise from over-acylation or hydrolysis of the acyl chloride.

Q2: My purified product appears as a yellow oil instead of a crystalline solid. What should I do?

A2: The presence of an oil suggests that your product may still contain significant impurities or residual solvent. Try triturating the oil with a cold non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is recommended to remove the impurities that are preventing crystallization.

Q3: After recrystallization, I still see impurities in my TLC/HPLC analysis. What are my next steps?

A3: If a single recrystallization is insufficient, you can either attempt a second recrystallization using a different solvent system or purify the material using column chromatography for a more effective separation. Ensure your chosen recrystallization solvent provides a significant difference in solubility for your product at high and low temperatures, while impurities remain soluble at low temperatures.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. A suitable mobile phase for TLC analysis of benzofuran derivatives is a mixture of ethyl acetate and hexane.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The chosen solvent is too good a solvent for the compound, even at low temperatures.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. You can also try a solvent/anti-solvent system.
The product is precipitating too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Oily Product After Concentration Residual solvent or low-melting point impurities are present.Place the product under high vacuum to remove residual solvent. If it remains an oil, triturate with a cold, non-polar solvent (e.g., hexanes) or proceed with column chromatography.
Presence of Starting Material in Final Product The initial reaction did not go to completion.If the starting material has a significantly different polarity, column chromatography is the most effective method for removal.
Multiple Spots on TLC After Purification The purification method was not effective enough.If recrystallization failed, use column chromatography. If column chromatography was used, optimize the eluent system for better separation. A shallower gradient or a different solvent mixture may be necessary.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present. Isopropanol is a reported solvent for the recrystallization of this compound.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely. A solvent to crude product ratio of approximately 3:1 (v/w) can be a good starting point.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Column chromatography is a highly effective method for purifying benzofuran derivatives.[2][3]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent. This creates a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate). A common starting eluent ratio for benzofuran derivatives is 5:1 (petroleum ether:ethyl acetate).[2][3]

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Troubleshooting Workflow

PurificationWorkflow start Crude Product check_purity Check Purity (TLC/HPLC) start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily) check_purity2 Check Purity recrystallize->check_purity2 is_pure Is it pure? check_purity2->is_pure pure_product Pure Product is_pure->pure_product Yes column_chromatography Column Chromatography is_pure->column_chromatography No check_purity3 Check Purity column_chromatography->check_purity3 triturate->check_purity3 is_pure2 Is it pure? check_purity3->is_pure2 is_pure2->pure_product Yes is_pure2->column_chromatography No

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability issues of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My assay shows a decrease in the concentration of this compound over time when subjected to acidic conditions. What is the likely cause?

A1: The decrease in concentration is likely due to acid-catalyzed degradation of the compound. The methoxy group on the phenyl ring is susceptible to cleavage under acidic conditions, leading to the formation of the corresponding hydroxyphenyl derivative, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. Additionally, the benzofuran ring itself may undergo acid-catalyzed reactions, leading to other degradation products.

Q2: What are the potential degradation products I should be looking for when my sample of this compound is exposed to acid?

A2: The primary degradation product is expected to be the demethylated analog, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. Other potential, though less common, degradation products could arise from the opening of the benzofuran ring or other acid-catalyzed rearrangements. It is advisable to use analytical techniques such as HPLC-MS to identify all potential impurities.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the pH of your experimental medium. If acidic conditions are necessary, consider using the mildest effective acid and the shortest possible exposure time. Running experiments at lower temperatures can also help to reduce the rate of degradation.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This method should be able to separate the parent compound from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic mobile phase during HPLC analysis. The mobile phase is too acidic, causing on-column degradation.Increase the pH of the mobile phase, if compatible with the separation method. Consider using a buffered mobile phase. If acidic conditions are required for chromatography, ensure the column temperature is not elevated and minimize the run time.
Appearance of a new, more polar peak in the chromatogram over time. Acid-catalyzed demethylation of the methoxyphenyl group.This new peak is likely (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. Confirm its identity using a reference standard or by mass spectrometry.
Multiple unknown peaks appearing in the chromatogram after prolonged exposure to strong acids. Complex degradation pathways involving the benzofuran ring system.Isolate and characterize these impurities using techniques like preparative HPLC followed by NMR and mass spectrometry to understand the full degradation profile.
Inconsistent results in stability studies. Variability in experimental conditions such as pH, temperature, or light exposure.Strictly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. Protect samples from light if photostability is a concern.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid. For MS compatibility, phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around the lambda max).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the stock solution into the acidic medium to be tested to a final concentration of approximately 1 mg/mL.

    • Incubate the sample under the desired conditions (e.g., specific pH, temperature).

    • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Illustrative Data

The following table provides an example of stability data that might be generated for this compound in an acidic solution (pH 2) at 40°C.

Time (hours)Parent Compound (%)(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (%)Other Degradants (%)
0100.00.00.0
495.24.50.3
890.58.90.6
1286.113.10.8
2475.323.51.2

Visualizations

Potential Acid-Catalyzed Degradation Pathway

G Parent (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether H+ Ring_Opened Ring-Opened Products Parent->Ring_Opened Strong Acid (e.g., H2SO4) Demethylated (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone Protonated_Ether->Demethylated -CH3OH Methanol Methanol G Start Start: Prepare Stock Solution Incubate Incubate in Acidic Medium (Controlled Temp & pH) Start->Incubate Sample Withdraw Aliquots at Timepoints (0, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize and Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Data Analysis: Calculate % Degradation Analyze->Data Report Generate Stability Report Data->Report

References

Technical Support Center: Synthesis of Highly Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of highly substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of highly substituted benzofurans, offering potential causes and solutions in a direct question-and-answer format.

Q1: My palladium-catalyzed Sonogashira coupling followed by cyclization is resulting in a low yield of the desired benzofuran. What are the common causes and how can I troubleshoot this?

A1: Low yields in palladium-catalyzed benzofuran synthesis are a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting the problem.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or of an inappropriate type.

    • Solution: Use a fresh batch of palladium catalyst stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1][2]

  • Poor Reagent Quality: Impure or wet starting materials (o-halophenols, alkynes) and solvents can inhibit the reaction. Oxygen can also poison the palladium catalyst.

    • Solution: Ensure all starting materials are pure and dry. Use anhydrous, degassed solvents to remove oxygen.[1]

  • Suboptimal Reaction Conditions: The reaction temperature, time, solvent, or choice of base can significantly impact the yield.

    • Solution: Perform a systematic optimization of reaction parameters. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, triethylamine) and solvents (e.g., DMF, toluene, DMSO). A gradual increase in temperature (e.g., from room temperature to 80-120 °C) may be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1][2]

  • Steric Hindrance: Highly substituted starting materials can sterically hinder the reaction, leading to lower yields.

    • Solution: In cases of significant steric hindrance, consider using a more active catalyst system or a different synthetic route that is less sensitive to steric effects.[3]

Q2: I am observing significant side product formation in my benzofuran synthesis. What are the likely side products and how can I minimize them?

A2: Side product formation is a frequent challenge, often arising from competing reaction pathways. The nature of the side products depends on the synthetic route employed.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself to form a diyne.

    • Mitigation: This is often promoted by the copper co-catalyst. Running the reaction under copper-free conditions, if possible, or using a ligand that suppresses this side reaction can be effective. Careful control of stoichiometry and slow addition of the alkyne can also help.[2]

  • Protodehalogenation of the o-Halophenol: The starting o-halophenol can be reduced, leading to the formation of the corresponding phenol.

    • Mitigation: Ensure strictly anaerobic conditions and use a well-defined active catalyst to promote the desired cross-coupling over this reductive pathway.

  • Isomer Formation in Friedel-Crafts Acylation: When functionalizing the benzofuran core using Friedel-Crafts acylation, a mixture of C2 and C3 acylated isomers can be formed.[4][5]

    • Mitigation: Modifying the reaction conditions (solvent, temperature, Lewis acid) can influence the regioselectivity. In some cases, a milder Lewis acid may favor the formation of one isomer over the other.[5][6]

  • Formation of Tar/Polymeric Material: This is often observed in acid-catalyzed reactions or at elevated temperatures, especially with highly activated aromatic substrates.[4]

    • Mitigation: Maintain careful control over the reaction temperature. Using a less active catalyst or a protecting group strategy for highly reactive functional groups can prevent polymerization.[4]

Q3: The purification of my highly substituted benzofuran is proving to be very difficult. What are some effective purification strategies?

A3: Purification of highly substituted benzofurans can be challenging due to similar polarities of the product and byproducts, or the presence of persistent impurities.[7]

Purification Troubleshooting:

  • Standard Silica Gel Chromatography Fails: The product and impurities may co-elute.

    • Solution:

      • Optimize Chromatography Conditions: Try a different solvent system with a shallow gradient. Consider using alternative stationary phases like alumina (neutral or basic) or silver nitrate impregnated silica gel for separating olefinic compounds.[2]

      • Treated Silica: If your compound is basic, consider treating the silica gel with triethylamine to neutralize acidic sites.[2]

  • Persistent Catalyst Residues: Palladium or other metal catalysts can be difficult to remove completely.

    • Solution:

      • Aqueous Washes: Wash the organic extract with an aqueous solution of a suitable ligand (e.g., thiourea, cysteine) or a mild chelating agent to sequester the metal.

      • Specialized Scavengers: Use commercially available silica-based metal scavengers.

  • Recrystallization is Ineffective: The product may be an oil or may not crystallize well from common solvents.

    • Solution:

      • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.

      • Trituration: If the product is an amorphous solid, triturating with a non-polar solvent like hexane can sometimes induce crystallization or wash away more soluble impurities.

  • For Very Difficult Separations:

    • Preparative HPLC: Both normal-phase and reverse-phase preparative HPLC can offer high-resolution separation for challenging mixtures.[2]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield and scope of the reaction for preparing highly substituted benzofurans. The following tables summarize quantitative data for different synthetic approaches.

Table 1: Yield Comparison for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Entryo-HalophenolAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6091[8]
22-BromophenolPhenylacetylenePd(OAc)₂ / PPh₃K₂CO₃DMF10085[2]
32-Iodophenol1-OctynePd(PPh₃)₄ / CuIPiperidineDMF8088[9]
42-IodophenolPhenylacetylenePd-PEPPSI-IPr (2 mol%)K₂CO₃DMSO11081[10]

Table 2: Perkin Rearrangement for Benzofuran-2-Carboxylic Acids under Different Conditions

Entry3-HalocoumarinBaseConditionsTimeYield (%)Reference
13-BromocoumarinNaOHReflux in Ethanol3 h>95[11]
23-Bromo-6-chlorocoumarinNaOHMicrowave (300W) in Ethanol5 min99[11][12]
33-Bromo-4-methylcoumarinNaOHReflux in aq. Dioxane2 h92[13]

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed DMF via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Protocol 2: Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acid

This protocol describes an expedited synthesis from a 3-bromocoumarin.[11]

Materials:

  • 3-Bromocoumarin (1.0 mmol, 1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 mmol, 2.0 equiv)

  • Ethanol (5 mL)

Procedure:

  • In a microwave synthesis vial, dissolve the 3-bromocoumarin in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, with a maximum temperature of 80 °C.

  • After cooling, transfer the reaction mixture to a beaker and acidify with 1M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of highly substituted benzofurans.

Troubleshooting_Low_Yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_sol Use Fresh Catalyst Screen Ligands catalyst->catalyst_sol reagents_sol Purify/Dry Starting Materials Use Degassed Solvents reagents->reagents_sol conditions_sol Screen Solvents & Bases Optimize Temperature conditions->conditions_sol outcome Improved Yield catalyst_sol->outcome reagents_sol->outcome conditions_sol->outcome

Caption: Troubleshooting workflow for low yields in benzofuran synthesis.

Synthetic_Route_Selection start Desired Benzofuran Substitution Pattern steric_hindrance High Steric Hindrance? start->steric_hindrance functional_groups Sensitive Functional Groups? steric_hindrance->functional_groups No other Alternative Methods (e.g., C-H activation) steric_hindrance->other Yes sonogashira Sonogashira Coupling/ Cyclization functional_groups->sonogashira No perkin Perkin Rearrangement functional_groups->perkin Yes (if compatible)

Caption: Decision-making for selecting a synthetic route.

Side_Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions reactants o-Iodophenol Terminal Alkyne cross_coupling Sonogashira Cross-Coupling reactants->cross_coupling homocoupling Glaser Coupling (Diyne Formation) reactants:r2->homocoupling Cu(I) catalyzed reduction Protodehalogenation (Phenol Formation) reactants:r1->reduction H-source cyclization Intramolecular Cyclization cross_coupling->cyclization product 2-Substituted Benzofuran cyclization->product

Caption: Competing reaction pathways in Sonogashira-based benzofuran synthesis.

References

Technical Support Center: Managing Reactions with Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the formation of undesired oxygenated nitrogen byproducts during reactions involving nitro compounds. While often colloquially referred to as "N-oxides," these byproducts typically include nitroso, hydroxylamine, and azoxy species, which arise from the incomplete reduction of or side reactions of the nitro group. This guide will help you minimize these impurities and enhance the chemoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common undesired "N-oxide"-type byproducts in reactions with nitro compounds?

A1: During the reduction of aromatic nitro compounds, the reaction proceeds through several intermediates.[1][2][3] If the reaction is incomplete or conditions are not optimal, these intermediates can accumulate or react with each other to form stable byproducts. The most common of these are:

  • Nitrosoarenes (-NO): Formed in the first two-electron reduction step.

  • N-Arylhydroxylamines (-NHOH): The next intermediate in the reduction pathway.[1][3]

  • Azoxyarenes (-N=N(O)-): Formed by the condensation of nitrosoarenes and N-arylhydroxylamines, particularly under neutral or basic conditions.[1][2][4] These are often the colored byproducts (yellow to orange) observed in an incomplete reaction.[2]

  • Azoarenes (-N=N-): Formed from the reduction of azoxyarenes or condensation of intermediates.[1][2]

Q2: How can I detect and characterize these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying these species:

  • Thin-Layer Chromatography (TLC): Often, byproduct spots will have different Rf values and may be visibly colored (yellow/orange for azoxy/azo compounds).[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You can identify intermediates and byproducts by their specific molecular weights. For example, compared to the final amine product (Ar-NH₂), you would look for masses corresponding to Ar-NHOH, Ar-NO, Ar-N(O)=N-Ar, and Ar-N=N-Ar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structures of isolated byproducts. The aromatic region for azoxy and azo compounds is often complex and distinct from the starting material and amine product.

  • Infrared (IR) Spectroscopy: The N-O stretching frequencies in nitro, nitroso, and azoxy compounds are characteristic and can help identify the presence of these functional groups.

Q3: What general strategies can I employ to minimize the formation of these byproducts?

A3: The key is to ensure the complete six-electron reduction to the amine without allowing intermediates to accumulate. General strategies include:

  • Choice of Reducing System: Select a reagent and conditions known for high chemoselectivity and efficiency. Catalytic hydrogenation is often very effective, but stoichiometric metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are robust and reliable alternatives.[5][6]

  • Control of Reaction Conditions: Factors like temperature, pressure, solvent, and pH can significantly influence the reaction outcome. For instance, acidic conditions often favor the clean reduction to the amine by preventing the condensation reactions that lead to azoxy compounds.[1]

  • Efficient Agitation: In heterogeneous reactions (e.g., using Pd/C or Fe powder), vigorous stirring is crucial to ensure good mass transfer between the substrate, reagent/catalyst, and hydrogen source (if applicable).[2]

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS to ensure it goes to completion. Stalling can lead to byproduct buildup.

Q4: Can I reduce a nitro group without affecting other sensitive functionalities in my molecule?

A4: Yes, this is a common requirement in complex molecule synthesis. Chemoselectivity is critical. The choice of reducing agent is paramount and depends on the other functional groups present. For example:

  • To preserve Halogens (Cl, Br, I): Avoid standard catalytic hydrogenation with Pd/C, which is known to cause dehalogenation. Instead, use Raney Nickel, sulfided platinum on carbon (Pt/C), or non-catalytic methods like Fe/HCl, Zn/AcOH, or SnCl₂.[5][6][7][8]

  • To preserve Carbonyls (Ketones, Aldehydes): SnCl₂ is highly selective for the nitro group over carbonyls. Fe/HCl is also a good choice.[5][6]

  • To preserve Esters, Amides, or Nitriles: Catalytic transfer hydrogenation or metal/acid systems like Fe/NH₄Cl are generally safe for these groups.[5][9]

  • To preserve Alkenes/Alkynes: Sodium sulfide (Na₂S) can be effective, though its reactivity is sometimes substrate-dependent.[5][6] Transfer hydrogenation must be carefully optimized to avoid double/triple bond reduction.[5]

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you might encounter during the reduction of nitro compounds.

Issue 1: The reaction is stalled or shows low conversion.

  • Question: My reaction has stopped before all the starting material is consumed, and I'm seeing a mix of starting material and byproducts. What should I do?

  • Answer: A stalled reaction is often due to catalyst deactivation or insufficient reagent.

    • Catalyst Poisoning: For catalytic hydrogenations, catalysts like Pd/C are sensitive to poisons, especially sulfur-containing compounds (e.g., thiols).[7][10] If your substrate contains sulfur, a stoichiometric reductant like Fe or SnCl₂ is a better choice.

    • Catalyst Deactivation: The product amine can sometimes adsorb to the catalyst surface, inhibiting its activity.[2] In some cases, adding a second portion of fresh catalyst can restart the reaction.

    • Insufficient Reagent/Hydrogen: For transfer hydrogenation, ensure you have used a sufficient excess of the hydrogen donor (e.g., ammonium formate). For catalytic hydrogenation, check for leaks in your hydrogen setup and ensure the pressure is maintained.[2]

    • Poor Mixing: In heterogeneous systems, ensure agitation is vigorous enough for efficient reaction.[2]

Issue 2: My final product is highly colored, even after workup.

  • Question: I've isolated my product, but it's yellow or orange. How can I fix this?

  • Answer: The color is almost certainly due to contamination with azoxy and azo byproducts.[2]

    • Drive the Reduction to Completion: The best solution is to prevent their formation in the first place. Try increasing the reaction time, temperature (cautiously, as reductions are exothermic[11]), or catalyst/reagent loading to ensure the full reduction to the colorless amine.

    • Change Reaction Conditions: Switching to a stronger acidic medium (e.g., SnCl₂ in conc. HCl or Fe in acetic acid) can often prevent the condensation of intermediates and lead to a cleaner product.

    • Purification: If the byproducts have already formed, they can often be removed by column chromatography.

    • Reductive Treatment: In some cases, re-subjecting the impure product to the reduction conditions can convert the remaining azo/azoxy compounds to the desired amine.

Issue 3: I am losing other functional groups during the reduction.

  • Question: I am trying to reduce a nitro group on a halo-substituted ring, but I am getting a significant amount of the dehalogenated product. How do I prevent this?

  • Answer: This is a classic chemoselectivity problem.

    • Avoid Pd/C: Palladium on carbon is highly active for hydrodehalogenation.[5]

    • Switch Catalyst: Use a catalyst less prone to this side reaction. Raney Nickel is a common alternative for preserving halogens.[6] A sulfided Platinum-on-carbon catalyst (Pt/C, sulfided) has also been shown to be highly selective.[5][8]

    • Switch Reduction Method: Move away from catalytic hydrogenation. Reagents like iron powder with an acid (Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are excellent choices for reducing nitro groups while leaving aryl halides untouched.[5][6]

Data Presentation: Reagent Selection Guide

The following table summarizes common reduction methods and their compatibility with other functional groups. This should serve as a starting point for selecting your experimental conditions.

Reducing SystemTarget GroupCompatible (Generally Safe)Potentially Incompatible (Caution Required)Reference(s)
H₂, Pd/C NitroEsters, Amides, Ethers, KetonesHalogens (Aryl & Benzyl), Alkenes, Alkynes, Benzyl Ethers[5][6]
H₂, Raney® Ni NitroHalogens, Esters, AmidesAldehydes, Ketones, Nitriles (can be reduced)[5][6]
H₂, Pt/C (sulfided) NitroHalogens, Alkenes, Nitriles-[5][8]
Fe / Acid (HCl, AcOH) NitroHalogens, Ketones, Esters, AmidesAcid-labile groups[5][6]
SnCl₂ / Acid (HCl) NitroHalogens, Ketones, Aldehydes, Esters, NitrilesAcid-labile groups[5][6]
Zn / Acid (AcOH) NitroHalogens, Esters, AmidesKetones, Aldehydes (can be reduced)[6]
Na₂S or (NH₄)₂S NitroAlkenes, Esters, KetonesCan selectively reduce one of two nitro groups[5][6]
Transfer H₂ (HCO₂NH₄, Pd/C) NitroEsters, Amides, Halogens (less dehalogenation than H₂)Alkenes, Alkynes (can be reduced)[7]

Note: Selectivity can be highly substrate-dependent. The information in this table represents general trends.

Experimental Protocols & Visualizations

General Mechanism of Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Side reactions, such as the condensation of these intermediates, lead to azoxy and azo dimers.

G cluster_main Main Reduction Pathway cluster_side Condensation Byproducts A Ar-NO₂ (Nitroarene) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N(O)=N-Ar (Azoxyarene) B->E D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ C->E Condensation F Ar-N=N-Ar (Azoarene) E->F Reduction

Caption: Reaction pathways in nitroarene reduction.

Troubleshooting Workflow: Selecting a Chemoselective Reduction Method

This decision tree can guide you in choosing an appropriate method based on the functional groups present in your starting material.

G start Start: Nitro-containing Substrate q1 Other Reducible Groups Present? start->q1 q2 Aryl Halogen Present? q1->q2 Yes res1 Use H₂/Pd/C (Standard Catalytic Hydrogenation) q1->res1 No q3 Ketone/Aldehyde Present? q2->q3 No res2 Use Fe/HCl, SnCl₂, or Raney Ni q2->res2 Yes q4 Alkene/Alkyne Present? q3->q4 No res3 Use SnCl₂ or Fe/HCl q3->res3 Yes q4->res2 No (General) res4 Use Na₂S or Fe/NH₄Cl q4->res4 Yes G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Nitroarene, EtOH/H₂O, NH₄Cl, Fe powder in a flask B Heat to reflux A->B C Monitor by TLC/LC-MS B->C D Cool to RT C->D E Filter through Celite® D->E F Wash filter cake with EtOH E->F G Concentrate filtrate F->G H Purify if needed G->H

References

Optimizing solvent and temperature for the synthesis of benzofuran ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven recommendations to enhance the yield, purity, and efficiency of your benzofuran ketone syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing benzofuran ketones?

A1: The synthesis of benzofuran ketones primarily involves intramolecular or intermolecular cyclization reactions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the benzofuran core.[1] Key methods include:

  • Palladium-Catalyzed Reactions: These are versatile methods, often involving Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[1]

  • Copper-Catalyzed Reactions: Offering a more cost-effective alternative to palladium, these reactions often involve the coupling of o-halophenols with various partners or intramolecular cyclization of appropriately substituted phenols.[1]

  • One-Pot Syntheses: These streamlined procedures, often utilizing copper or palladium catalysts, combine multiple reaction steps in a single vessel, improving efficiency.

  • Metal-Free Cyclizations: Methods employing reagents like hypervalent iodine offer an alternative to transition metal-catalyzed processes.[2]

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is critical and depends on the specific reaction, catalyst system, and substrates. A solvent screening is often recommended. Common choices include:

  • Toluene: Frequently used in palladium-catalyzed reactions, particularly those involving palladium acetate.[3]

  • Dimethylformamide (DMF): A versatile polar aprotic solvent, often used in reactions requiring higher temperatures.

  • Triethylamine (TEA): Can act as both a solvent and a base, particularly in Sonogashira coupling reactions.[1][3]

  • Deep Eutectic Solvents (DES): An environmentally friendly option, such as a choline chloride and ethylene glycol mixture, which can be effective in copper-catalyzed syntheses.[1][3]

  • Pyridine: Can serve as both a solvent and a base, particularly in copper-catalyzed O–H/C–H coupling reactions.[3][4]

  • Acetonitrile (ACN): Used in nickel-catalyzed nucleophilic addition reactions.[4]

Q3: What is the typical temperature range for benzofuran ketone synthesis?

A3: The optimal reaction temperature is highly dependent on the chosen synthetic route and catalyst system.

  • Some reactions can proceed at room temperature , particularly with highly active catalyst systems.

  • Many reactions require heating, with temperatures ranging from 80°C to 110°C being common for palladium and copper-catalyzed processes.[1][3]

  • In some cases, reflux conditions are necessary to drive the reaction to completion.[1]

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Catalyst Deactivation: Oxygen can deactivate palladium catalysts. Ensure your reaction setup is thoroughly degassed. The formation of palladium black can indicate catalyst decomposition.

  • Inactive Catalyst: Ensure catalysts are of good quality and stored properly.

  • Insufficient Base: A sufficient excess of a suitable base is crucial for many reactions, such as the deprotonation of terminal alkynes in Sonogashira coupling.

  • Sub-optimal Temperature: The reaction may require higher temperatures for activation or lower temperatures to prevent decomposition.

  • Moisture: Water can interfere with certain reactions. Ensure anhydrous conditions when necessary.

  • Side Reactions: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Sonogashira Coupling

Symptoms:

  • Low conversion of starting materials.

  • Presence of significant amounts of starting materials in the final product mixture.

  • Formation of palladium black.

Possible Causes & Solutions:

Cause Solution
Catalyst Deactivation by Oxygen Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inactive Catalyst Use a fresh batch of high-purity palladium and copper catalysts. Store catalysts under an inert atmosphere and away from moisture.
Insufficient or Inappropriate Base Increase the equivalents of the base. Triethylamine is commonly used, but screening other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ may be beneficial. The base should be strong enough to deprotonate the terminal alkyne.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC at different temperatures to find the optimal condition that maximizes product formation without causing decomposition.
Poor Ligand Choice The choice of phosphine ligand can significantly impact the reaction. If using a palladium complex without a pre-bound ligand, consider adding a suitable ligand like triphenylphosphine (PPh₃) or a more specialized ligand.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) Byproduct

Symptoms:

  • A significant spot on the TLC plate corresponding to the homocoupled alkyne dimer.

  • Reduced yield of the desired benzofuran ketone.

Possible Causes & Solutions:

Cause Solution
High Copper Catalyst Concentration Reduce the amount of the copper co-catalyst (e.g., CuI). In some cases, a copper-free Sonogashira protocol might be a suitable alternative.
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture, as it promotes Glaser coupling.
Slow Addition of Alkyne Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction.
Use of Additives Certain additives, like amines or specific ligands, can help suppress homocoupling.

Data Presentation: Solvent and Temperature Effects on Yield

The following tables summarize the impact of different solvents and temperatures on the yield of benzofuran ketone synthesis based on literature data.

Table 1: Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans [3]

Starting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
Aryl boronic acid, 2-(2-formylphenoxy) acetonitrilePd(OAc)₂ (30 mol%), bpy (30 mol%)Toluene-90-High
o-Iodophenol, Terminal Alkyne(PPh₃)PdCl₂, CuITriethylamineTriethylamineReflux-Good to Excellent

Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives

Starting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
o-Hydroxy aldehyde, Amine, AlkyneCuI (5 mol%)Deep Eutectic Solvent (ChCl:EG 1:2)-80-100-70-91[3]
Benzothiophene derivativeCopper catalystPyridineCs₂CO₃--High[3][4]
Substituted salicylaldehyde Schiff bases, AlkenesCuCl₂DMFDBU--45-93[4]

Table 3: Nickel-Catalyzed Intramolecular Nucleophilic Addition [4]

Catalyst SystemLigandSolventYield
Ni(OTf)₂1,10-phenanthrolineAcetonitrileHigh

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization[1]

This protocol describes a widely used method for the synthesis of 2-substituted benzofurans.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (5 mL)

Procedure:

  • To a solution of o-iodophenol and the terminal alkyne in triethylamine, add (PPh₃)PdCl₂ and CuI.

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)[1]

This protocol offers a greener alternative for copper-catalyzed benzofuran synthesis.

Materials:

  • Choline chloride

  • Ethylene glycol

  • o-Hydroxy aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde, amine, alkyne, and CuI.

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Materials Reagents Prepare Reagents & Solvents Start->Reagents 1. Setup Assemble Reaction Apparatus Reagents->Setup 2. Reaction Run Reaction under Optimized Conditions (Solvent, Temperature) Setup->Reaction 3. Monitor Monitor Progress (TLC, GC/MS, etc.) Reaction->Monitor 4. Monitor->Reaction Adjust if needed Workup Quench Reaction & Extract Product Monitor->Workup 5. (Reaction Complete) Purify Purify by Chromatography Workup->Purify 6. End Characterize Pure Product Purify->End 7. sonogashira_cyclization Start o-Iodophenol + Terminal Alkyne Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Coupling Intermediate o-Alkynylphenol Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted Benzofuran Ketone Cyclization->Product solvent_temp_optimization cluster_solvent Solvent Selection cluster_temp Temperature Optimization Start Goal: Optimize Solvent & Temperature Problem Low Yield or Side Products? Start->Problem Solvent_Screen Screen Solvents: Toluene, DMF, TEA, DES, etc. Problem->Solvent_Screen Yes Temp_Range Test Temperature Range: Room Temp to Reflux Problem->Temp_Range Yes Polarity Consider Polarity & Boiling Point Solvent_Screen->Polarity Analysis Analyze Results (Yield, Purity) Solvent_Screen->Analysis Kinetics Balance Reaction Rate vs. Substrate/Product Stability Temp_Range->Kinetics Temp_Range->Analysis Optimal Optimal Conditions Identified Analysis->Optimal

References

Technical Support Center: Purification of Polar Methanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar methanone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar methanone compounds.

Issue 1: Compound does not move from the baseline on a normal-phase silica gel column.

This is a frequent challenge with highly polar compounds that exhibit strong adsorption to the silica stationary phase.

  • Question: My polar methanone compound remains at the origin (Rf = 0) on the silica TLC plate, even when using 100% ethyl acetate. What steps can I take?

  • Answer: This indicates that the eluent is not polar enough to displace your compound from the silica. Here are several strategies to address this:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common and effective system for polar compounds is a mixture of methanol and dichloromethane.[1][2] You can start with a small percentage of methanol (e.g., 2-5%) and incrementally increase it. Be cautious, as methanol concentrations above 10% can risk dissolving the silica gel.[1]

    • Use of Additives: For basic methanones that may be interacting strongly with the acidic silica, adding a small amount of a basic modifier to the eluent can be effective. A stock solution of 10% ammonia in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[3] For acidic methanones, adding a small amount of acetic acid to the mobile phase can improve elution.[2]

    • Alternative Chromatography Modes: If modifying the mobile phase is unsuccessful, consider switching to a different chromatographic technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds.[4][5][6]

Issue 2: Poor retention and early elution in Reversed-Phase Chromatography.

Polar compounds often have limited interaction with nonpolar stationary phases like C18, leading to poor retention.

  • Question: My polar methanone elutes in the solvent front on a C18 reversed-phase column. How can I increase its retention time?

  • Answer: To improve retention of polar analytes in reversed-phase chromatography, consider the following approaches:

    • Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase. However, be aware that highly aqueous mobile phases can sometimes lead to "pore dewetting," where the mobile phase is expelled from the pores of the stationary phase, leading to a loss of retention.[7]

    • Alternative Stationary Phases:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end of the chains, which helps to retain polar analytes.[8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This is a powerful technique for retaining and separating very polar compounds.[6]

      • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple mechanisms for retention and offering greater flexibility in method development.

Issue 3: Compound streaking on the chromatography column.

Streaking can be caused by several factors, including compound instability, overloading, or secondary interactions with the stationary phase.

  • Question: My polar methanone compound is streaking badly on the silica gel column, leading to poor separation. What could be the cause and how can I fix it?

  • Answer: Streaking, or tailing, can be addressed by:

    • Checking Compound Stability: Verify that your compound is stable on silica. This can be tested using a 2D TLC plate.[2]

    • Using Additives: For basic compounds, the acidic nature of silica can cause streaking. Adding a small amount of triethylamine (1-3%) or ammonia to the mobile phase can neutralize the acidic sites and improve peak shape.[9] For acidic compounds, adding a small amount of acetic or formic acid can be beneficial.[2]

    • Lowering Sample Load: Overloading the column can lead to band broadening and streaking. Try reducing the amount of sample loaded onto the column.

    • Changing the Stationary Phase: If streaking persists, consider using a different stationary phase such as alumina, which is available in neutral, acidic, and basic forms, or a bonded phase like diol or amino.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique to start with for a novel, highly polar methanone compound?

A1: For a new, highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the recommended starting point.[4][5][6][12] It is specifically designed to retain and separate compounds that show little to no retention in reversed-phase chromatography.

Q2: How do I choose the right solvent system for my polar methanone in normal-phase chromatography?

A2: A good starting point for polar compounds is 100% ethyl acetate or 5% methanol in dichloromethane.[1] You can then adjust the ratio of a polar solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexanes or dichloromethane) to achieve the desired separation, aiming for an Rf value of 0.2-0.4 for your target compound on a TLC plate.[2]

Q3: Can I use additives in my mobile phase if my compound is sensitive?

A3: Yes, but with caution. If your compound is acid-sensitive, you can use a base like triethylamine to neutralize the silica gel.[9] Conversely, if it is base-sensitive, a small amount of a volatile acid like acetic or formic acid can be used. It is always best to first test the stability of your compound to the additive on a small scale.

Q4: What are the advantages of mixed-mode chromatography for purifying polar methanones?

A4: Mixed-mode chromatography offers enhanced selectivity and retention for polar compounds by utilizing multiple separation mechanisms, such as reversed-phase and ion-exchange interactions. This allows for greater flexibility in method development by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Methanone Purification

TechniqueStationary PhaseMobile PhaseBest ForCommon Issues
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)NonpolarModerately polar compoundsStrong retention of highly polar compounds, streaking.
Reversed-Phase Chromatography (RPC) Nonpolar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Nonpolar to moderately polar compoundsPoor retention of highly polar compounds.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Diol, Amine)High Organic/Low AqueousHighly polar, water-soluble compounds.[4][6]Long column equilibration times, sample solvent compatibility.[7]
Mixed-Mode Chromatography Combined RP and Ion-ExchangePolarMixtures of acidic, basic, and neutral polar compounds.Reproducibility issues, nonspecific adsorption.
Ion-Exchange Chromatography Charged functional groupsBuffered aqueousCharged polar compoundsNot ideal for neutral compounds.[7]

Table 2: Common Solvent Systems for Normal-Phase Chromatography of Polar Compounds

Solvent SystemPolarityNotes
Ethyl Acetate/Hexane Moderate to HighA standard system for a wide range of compounds.[1]
Methanol/Dichloromethane HighVery effective for eluting highly polar compounds.[1][2]
10% Ammonia in Methanol/Dichloromethane High (Basic)Useful for moving stubborn basic compounds off the baseline.[1][3]

Experimental Protocols

Protocol 1: General Workflow for Troubleshooting Polar Methanone Purification

This protocol outlines a systematic approach to developing a purification method for a polar methanone compound.

Methodology:

  • Solubility Testing: Determine the solubility of your crude sample in various common chromatography solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, water).

  • Initial TLC Analysis (Normal-Phase):

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in a moderately polar solvent system (e.g., 50% ethyl acetate in hexanes).

    • If the compound remains at the baseline, increase the eluent polarity (e.g., 100% ethyl acetate, then 5% methanol in dichloromethane).

    • If the compound is acidic or basic and shows streaking, add a small amount of acetic acid or triethylamine/ammonia to the eluent.

  • Alternative Chromatography Mode Selection:

    • If normal-phase chromatography is unsuccessful (i.e., compound still at the baseline or poor separation), consider HILIC or reversed-phase with a polar-embedded column.

    • For HILIC, a typical starting mobile phase is 95:5 acetonitrile:water.

  • Method Optimization:

    • Once a suitable system is identified, optimize the mobile phase composition to achieve good separation between your target compound and impurities. Aim for a target Rf of 0.2-0.4 on TLC for column chromatography.[2]

  • Scale-Up to Column Chromatography:

    • Pack a column with the appropriate stationary phase.

    • Equilibrate the column with the optimized mobile phase.

    • Load the sample (dry loading is often preferred for polar compounds to avoid precipitation at the top of the column).[2]

    • Elute with the mobile phase, collecting fractions.

    • Analyze fractions by TLC or HPLC to identify those containing the pure product.

Visualizations

Purification_Workflow start Start: Crude Polar Methanone Compound solubility Solubility Test start->solubility np_tlc Normal-Phase TLC solubility->np_tlc rf_check Rf > 0 and Good Spot Shape? np_tlc->rf_check increase_polarity Increase Mobile Phase Polarity rf_check->increase_polarity No (Rf=0) add_modifier Add Modifier (Acid/Base) rf_check->add_modifier No (Streaking) np_column Normal-Phase Column Chromatography rf_check->np_column Yes alt_chrom Select Alternative Chromatography Mode rf_check->alt_chrom No (Persistent Issues) increase_polarity->np_tlc add_modifier->np_tlc end Pure Compound np_column->end hilic HILIC alt_chrom->hilic mixed_mode Mixed-Mode alt_chrom->mixed_mode rp_polar Reversed-Phase (Polar Column) alt_chrom->rp_polar optimize Optimize Method hilic->optimize mixed_mode->optimize rp_polar->optimize scale_up Scale-Up Purification optimize->scale_up scale_up->end

Caption: Workflow for Polar Methanone Purification.

Chromatography_Selection compound Polar Methanone Properties polarity_check Compound Polarity compound->polarity_check rpc Reversed-Phase Chromatography polarity_check->rpc Low hilic HILIC polarity_check->hilic High npc Normal-Phase Chromatography polarity_check->npc Moderate charge_check Is Compound Ionizable? charge_check->hilic No iec Ion-Exchange Chromatography charge_check->iec Yes mmc Mixed-Mode Chromatography charge_check->mmc Yes (with other non-ionizable impurities) hilic->charge_check

Caption: Chromatography Mode Selection Guide.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 3-acylbenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acylbenzofuran scaffold is a privileged structural motif present in numerous biologically active compounds and natural products, making its efficient and selective synthesis a topic of significant interest in medicinal and organic chemistry. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining 3-acylbenzofurans: the Chalcone Rearrangement Strategy, classical Friedel-Crafts Acylation, and a modern multi-step approach involving Sonogashira Coupling.

At a Glance: Comparison of Synthetic Routes

Parameter Chalcone Rearrangement Friedel-Crafts Acylation Sonogashira Coupling-Based Route
Regioselectivity High for C3-acylationLow; mixture of isomers (C3, C4, C6)High (dependent on precursor synthesis)
Yields Generally high (up to 97%)[1]Variable, often moderate for the desired isomerGood to excellent over the coupling step
Substrate Scope Good, tolerates various functional groupsSensitive to electron-withdrawing groupsBroad for the coupling step
Reaction Conditions Mild (often room temperature) to moderateRequires strong Lewis acids, often harshMild for the coupling step
Number of Steps Multi-step (chalcone synthesis, rearrangement, cyclization)Typically one step for acylationMulti-step (synthesis of precursors, coupling, subsequent transformation)
Key Advantages High regioselectivity, mild conditionsDirect, atom-economical for the acylation stepHigh functional group tolerance, modular
Key Disadvantages Requires synthesis of chalcone precursorPoor regioselectivity, harsh conditionsMulti-step, requires synthesis of precursors

I. Chalcone Rearrangement Strategy

This modern approach offers a highly selective route to 3-acylbenzofurans through the rearrangement and subsequent transformation of 2-hydroxychalcones.[1][2][3] The key to this method's success is the formation of a 2,3-dihydrobenzofuran intermediate, which then undergoes controlled aromatization to yield the desired 3-acyl product.[1]

Experimental Protocol:

Step 1: Synthesis of the 2,3-dihydrobenzofuran intermediate A solution of the MOM-protected 2-hydroxychalcone in a suitable solvent is treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF₃)₂), to induce an oxidative rearrangement. This is followed by acid-catalyzed deprotection and cyclization to afford the 2,3-dihydrobenzofuran.[1]

Step 2: Aromatization to the 3-acylbenzofuran The isolated 2,3-dihydrobenzofuran is dissolved in a solvent like tetrahydrofuran (THF) and treated with a base (e.g., K₂CO₃) or a weak acid at room temperature.[1] The reaction proceeds to give the 3-acylbenzofuran in high yield.

Reaction Pathway:

Chalcone_Rearrangement Start MOM-protected 2-hydroxychalcone Rearranged Rearranged Intermediate Start->Rearranged Oxidative Rearrangement Iodine PhI(OCOCF₃)₂ Dihydrobenzofuran 2,3-Dihydrobenzofuran Intermediate Rearranged->Dihydrobenzofuran Deprotection & Cyclization Acid Acid (e.g., p-TsOH) Product 3-Acylbenzofuran Dihydrobenzofuran->Product Aromatization Base Base (e.g., K₂CO₃)

Caption: Chalcone rearrangement pathway to 3-acylbenzofurans.

II. Friedel-Crafts Acylation

This is a classical and direct method for introducing an acyl group onto an aromatic ring. However, when applied to benzofurans, it often suffers from poor regioselectivity, leading to a mixture of acylated products at the C3, C4, and C6 positions.[4] The electron-rich nature of the benzofuran ring system makes it susceptible to acylation at multiple sites.

Experimental Protocol:

To a solution of the 2-substituted benzofuran in an anhydrous solvent such as dichloromethane, a Lewis acid (e.g., AlCl₃) is added at low temperature. The acylating agent (e.g., benzoyl chloride) is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with water or dilute acid, and the product mixture is extracted and purified, often requiring extensive chromatography to separate the isomers.[4]

Reaction Pathway:

Friedel_Crafts Benzofuran 2-Substituted Benzofuran Mixture Mixture of Regioisomers Benzofuran->Mixture Reagents Acyl Halide + Lewis Acid (AlCl₃) Product3 3-Acylbenzofuran Mixture->Product3 Major Product4 4-Acylbenzofuran Mixture->Product4 Minor Product6 6-Acylbenzofuran Mixture->Product6 Minor

Caption: Friedel-Crafts acylation of benzofuran leading to a mixture of products.

III. Sonogashira Coupling-Based Multi-Step Synthesis

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] While not a direct route to 3-acylbenzofurans, it is a key step in a modular, multi-step synthesis that offers high functional group tolerance and predictable regioselectivity based on the starting materials. A common strategy involves the synthesis of a 2-alkynylphenol, followed by cyclization and subsequent transformation of the alkyne to an acyl group.

Experimental Protocol:

Step 1: Sonogashira Coupling An o-halophenol is coupled with a terminal alkyne under standard Sonogashira conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) in a suitable solvent.[6]

Step 2: Cyclization The resulting 2-alkynylphenol undergoes cyclization, which can be promoted by various catalysts or reagents, to form the 2,3-disubstituted benzofuran.

Step 3: Alkyne Transformation The alkyne at the 3-position is then converted to the acyl group, for example, through hydration (oxymercuration-demercuration or acid-catalyzed hydration) or oxidation.

Reaction Pathway:

Sonogashira_Route Halophenol o-Halophenol Sonogashira Sonogashira Coupling Halophenol->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Alkynylphenol 2-Alkynylphenol Sonogashira->Alkynylphenol Cyclization Cyclization Alkynylphenol->Cyclization Alkynylbenzofuran 3-Alkynylbenzofuran Cyclization->Alkynylbenzofuran Transformation Alkyne Transformation Alkynylbenzofuran->Transformation Product 3-Acylbenzofuran Transformation->Product

Caption: Multi-step synthesis of 3-acylbenzofurans via Sonogashira coupling.

Conclusion

The choice of synthetic route to 3-acylbenzofurans depends heavily on the specific requirements of the target molecule and the desired scale of the synthesis.

  • For high regioselectivity and mild reaction conditions, the Chalcone Rearrangement Strategy is an excellent modern choice, particularly when the synthesis of the chalcone precursor is straightforward.

  • Friedel-Crafts Acylation remains a direct, albeit often low-yielding for the desired isomer, method that may be suitable for simple substrates where isomer separation is feasible.

  • The Sonogashira Coupling-Based Route offers a modular and versatile approach, allowing for the introduction of diverse acyl groups through the appropriate choice of terminal alkyne and subsequent transformation. While being a multi-step process, its predictability and broad substrate scope make it a powerful tool in complex molecule synthesis.

References

A Comparative Analysis of Methoxy- vs. Hydroxy-Phenyl Methanone Reactivity in Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a phenyl methanone core with either a hydroxyl (-OH) or a methoxy (-OCH₃) group profoundly influences its reactivity in subsequent chemical transformations. This guide provides an objective comparison of their performance, supported by established chemical principles and reaction data, to aid in the rational design of synthetic pathways and the selection of appropriate starting materials.

Electronic Effects: The Foundation of Reactivity Differences

The reactivity of both hydroxy- and methoxy-phenyl methanones is governed by the electronic effects of the substituent on both the aromatic ring and the carbonyl group.

  • Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group. This is due to the powerful electron-donating resonance effect (+R) of the oxygen lone pairs, which outweighs its electron-withdrawing inductive effect (-I). This increased electron density on the aromatic ring makes it more susceptible to electrophilic attack. However, the acidic proton of the hydroxyl group can complicate reactions, particularly those involving Lewis acids or bases.

  • Methoxy Group (-OCH₃): The methoxy group is also a strongly activating, ortho, para-directing group due to its +R effect.[1] The methyl group's +I effect further enhances the electron-donating nature of the oxygen. While it increases the nucleophilicity of the aromatic ring, the resonance effect also extends to the carbonyl carbon, making it less electrophilic and generally less reactive towards nucleophiles compared to unsubstituted benzophenone.[1]

A key distinction arises in reactions under acidic conditions. The lone pairs on the oxygen of a phenol can coordinate with Lewis acids, which can deactivate the ring towards electrophilic substitution.[2][3] In contrast, while anisole can also form complexes with Lewis acids, it is generally still able to undergo reactions like Friedel-Crafts acylation.[4]

Comparative Reactivity in Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

A classic example highlighting the divergent reactivity of hydroxy- and methoxy-substituted phenyl rings is the Friedel-Crafts acylation. This reaction aims to introduce an acyl group onto the aromatic ring.

ReactantProduct(s)Typical ConditionsObservations
Hydroxy-phenyl methanone (Phenol derivative) Primarily O-acylated product (phenyl ester); C-acylated product (hydroxyaryl ketone) via Fries rearrangement.Acyl chloride/anhydride with a Lewis acid catalyst (e.g., AlCl₃).Phenols are bidentate nucleophiles, reacting at both the oxygen and the aromatic ring. O-acylation is often the kinetically favored product. The C-acylated product, which is more thermodynamically stable, can be obtained through the Fries rearrangement of the O-acylated intermediate, often requiring an excess of the Lewis acid catalyst.[5] The direct C-acylation is often low-yielding due to the formation of a complex between the phenolic oxygen and the Lewis acid, which deactivates the ring.[2]
Methoxy-phenyl methanone (Anisole derivative) Primarily C-acylated product (para-isomer is major).[5]Acyl chloride/anhydride with a Lewis acid catalyst (e.g., AlCl₃).[4]Anisole readily undergoes C-acylation on the electron-rich aromatic ring.[5] While complexation with the Lewis acid can occur, it does not prevent the reaction.[4] To compensate for complex formation with both the methoxy group and the resulting ketone product, more than a two-fold excess of the Lewis acid is often used.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (C-Acylation)

This protocol describes a general procedure for the synthesis of a methoxy-phenyl methanone.

Materials:

  • Anisole

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in dry DCM in a round-bottom flask cooled in an ice bath, add the acyl chloride dropwise.

  • After the addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and wash it successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: O-Acylation of a Phenol and Subsequent Fries Rearrangement (C-Acylation)

This two-step protocol illustrates the common route to C-acylated phenols.

Part A: O-Acylation

  • Dissolve the phenol in a suitable solvent (e.g., pyridine or DCM with a base like triethylamine).

  • Cool the solution in an ice bath and add the acyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding dilute HCl and extracting the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the phenyl ester.

Part B: Fries Rearrangement

  • To the purified phenyl ester, add an excess of anhydrous AlCl₃ (typically 2-3 equivalents).

  • Heat the mixture, often without a solvent, to the required temperature (can range from 60°C to 160°C).

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Carefully hydrolyze the reaction complex by adding ice and dilute HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting mixture of ortho and para hydroxyaryl ketones by column chromatography.

Visualizing Reactivity Pathways

The following diagrams illustrate the logical flow and influencing factors in the reactivity of hydroxy- and methoxy-phenyl methanones.

electronic_effects cluster_substituents Substituent cluster_effects Electronic Effects cluster_reactivity Resulting Reactivity Hydroxy (-OH) Hydroxy (-OH) Strong +R Strong +R Hydroxy (-OH)->Strong +R Weak -I Weak -I Hydroxy (-OH)->Weak -I Acidic Proton Acidic Proton Hydroxy (-OH)->Acidic Proton Methoxy (-OCH3) Methoxy (-OCH3) Methoxy (-OCH3)->Strong +R Methoxy (-OCH3)->Weak -I No Acidic Proton No Acidic Proton Methoxy (-OCH3)->No Acidic Proton Ring Activation Ring Activation Strong +R->Ring Activation Carbonyl Deactivation Carbonyl Deactivation Strong +R->Carbonyl Deactivation Lewis Acid Complexation Lewis Acid Complexation Acidic Proton->Lewis Acid Complexation

Caption: Electronic effects of hydroxy and methoxy groups.

reaction_pathways cluster_hydroxy Hydroxy-phenyl methanone cluster_methoxy Methoxy-phenyl methanone Start Phenol Phenol Anisole Anisole O_Acylation O-Acylation (Kinetic Product) Phenol->O_Acylation Acyl-Cl, Base Fries_Rearrangement Fries Rearrangement O_Acylation->Fries_Rearrangement Excess AlCl3, Heat C_Acylation_OH C-Acylation (Thermodynamic Product) Fries_Rearrangement->C_Acylation_OH C_Acylation_OMe Direct C-Acylation Anisole->C_Acylation_OMe Acyl-Cl, AlCl3

Caption: Friedel-Crafts acylation pathways.

Conclusion

The choice between a hydroxy- or methoxy-phenyl methanone as a synthetic precursor has significant consequences for subsequent reaction pathways.

  • For direct electrophilic aromatic substitution on the ring , methoxy-substituted compounds are generally more straightforward to use, avoiding the complications of the acidic proton and competitive O-substitution seen with hydroxy-substituted analogues.

  • When nucleophilic attack at the carbonyl is the desired transformation , the less deactivated carbonyl of a hydroxy-phenyl methanone may offer higher reactivity, provided the phenolic proton does not interfere with the reaction conditions.

  • If the hydroxyl group is essential for the final product's biological activity or for further functionalization , synthetic strategies must account for its reactivity, often involving protection/deprotection steps or specific reaction conditions like the Fries rearrangement to achieve the desired C-functionalization.

Ultimately, a thorough understanding of the electronic and steric influences of these functional groups is paramount for the efficient and successful development of complex molecules.

References

Purity Assessment of Synthesized (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Comparative Guide to UFLC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the quality control process. This guide provides a comparative analysis of Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for the purity assessment of the synthesized intermediate, (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key component in the synthesis of the antiarrhythmic drug Dronedarone.[1][2][3] The performance of UFLC-MS/MS is compared with other established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the expected impurities, and the required sensitivity and specificity of the analysis. The following table summarizes the key performance parameters of UFLC-MS/MS, HPLC-UV, GC-MS, and NMR for the analysis of this compound.

Parameter UFLC-MS/MS HPLC-UV GC-MS NMR Spectroscopy
Specificity ExcellentGood to ModerateExcellentExcellent
Sensitivity Excellent (ng/mL to pg/mL)Good (µg/mL to ng/mL)Excellent (pg/mL to fg/mL)Moderate (mg to µg)
Quantitation ExcellentExcellentGoodExcellent (with internal standard)
Speed Very FastFastModerate to FastSlow
Sample Throughput HighHighModerateLow
Compound Volatility Not requiredNot requiredRequiredNot required
Structural Information Molecular weight and fragmentationRetention time and UV spectrumMass spectrum of fragmentsDetailed molecular structure
Common Use Impurity profiling, quantificationRoutine purity checks, quantificationVolatile impurity analysisStructural elucidation, purity

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessments. Below are the protocols for UFLC-MS/MS and a comparative HPLC-UV method.

UFLC-MS/MS Method

This method is designed for the rapid and sensitive detection and quantification of the target compound and potential impurities.

1. Sample Preparation:

  • Accurately weigh 1 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL for analysis.

2. UFLC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification and full scan for impurity identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Parent Ion (m/z): 354.1 (M+H)⁺

    • Product Ions: To be determined by initial infusion and fragmentation studies.

HPLC-UV Method

This method is a robust and commonly used technique for routine purity analysis and quantification.

1. Sample Preparation:

  • Prepare the sample as described in the UFLC-MS/MS method.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

  • Isocratic Elution: 70% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the logical comparison between the analytical techniques.

UFLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute uflc UFLC Separation dilute->uflc ms MS Detection (Full Scan) uflc->ms msms MS/MS Fragmentation (MRM) uflc->msms identify Impurity Identification ms->identify integrate Peak Integration msms->integrate quantify Purity Calculation integrate->quantify

Caption: Experimental workflow for purity assessment using UFLC-MS/MS.

Method_Comparison cluster_criteria Analytical Needs cluster_methods Recommended Method high_sens High Sensitivity uflc_msms UFLC-MS/MS high_sens->uflc_msms struct_elucid Structural Information nmr NMR struct_elucid->nmr routine_qc Routine QC hplc_uv HPLC-UV routine_qc->hplc_uv volatile_anal Volatile Impurities gc_ms GC-MS volatile_anal->gc_ms

Caption: Logic for selecting an analytical method based on experimental needs.

Comparative Discussion

UFLC-MS/MS stands out for its superior sensitivity and specificity. The coupling of ultra-fast liquid chromatography with tandem mass spectrometry allows for the rapid separation of the target compound from its impurities, while the mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.[4] This makes UFLC-MS/MS particularly valuable for identifying and quantifying trace-level impurities that might be missed by other methods. The high throughput of UFLC systems also makes it suitable for screening large numbers of samples.[5]

HPLC-UV is a widely accessible and robust technique for routine quality control.[4] While it may lack the sensitivity and specificity of MS detection, it is often sufficient for determining the purity of the main compound, especially when potential impurities have chromophores that absorb UV light.[6] The simplicity of the instrumentation and data analysis makes it a cost-effective choice for many laboratories. However, co-eluting impurities with similar UV spectra can lead to inaccurate quantification.[6][7]

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] For this compound, which is a relatively non-volatile solid, GC-MS would likely require derivatization to increase its volatility, adding complexity to the sample preparation process. However, it would be the method of choice for detecting and identifying any volatile residual solvents from the synthesis.

NMR Spectroscopy provides unparalleled structural information and is considered a primary method for structural elucidation.[10][11][12] Both ¹H and ¹³C NMR can confirm the identity of the synthesized compound and can be used for quantitative analysis (qNMR) with the use of an internal standard.[13][14] While NMR is not as sensitive as mass spectrometry-based methods, it is highly effective for identifying and quantifying major impurities, especially isomers, which can be challenging to resolve chromatographically.[15] A certificate of analysis for this compound shows a purity of over 98.0% as determined by NMR.[16]

References

A Comparative Guide to the Synthesis of a Key Dronedarone Intermediate: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a critical intermediate in the synthesis of the antiarrhythmic agent Dronedarone. We present a comparison of different synthetic routes to this intermediate and its subsequent conversion, offering insights into their respective efficiencies and methodologies. This document is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy for their needs.

Certificate of Analysis: this compound

A representative Certificate of Analysis for the target compound is summarized below, providing key physicochemical and purity data.

ParameterSpecification
Chemical Name Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl)-
CAS Number 141627-42-1
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol
Appearance Yellow to brown solid[1]
Purity (by NMR) ≥98.0%[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Comparative Analysis of Synthetic Routes

The synthesis of Dronedarone, and consequently its key intermediates, has evolved to improve efficiency, yield, and safety. Below is a comparison of two prominent synthetic strategies leading to the formation of the core benzofuran structure and the introduction of the methoxyphenyl group.

ParameterLinear Synthesis via Friedel-CraftsConvergent Synthesis via Suzuki-Miyaura Coupling
Starting Material 2-Butyl-5-nitrobenzofuran2-Amino-4-nitrophenol
Key Reactions Friedel-Crafts Acylation, DemethylationIodocyclization, Carbonylative Suzuki-Miyaura Cross-Coupling
Overall Yield An improved process reports an overall yield of 66%.[2][3]23% over eight steps.[4][5]
Scalability The improved linear synthesis is described as a scalable process.[6]Described as a convergent process, which can be advantageous for optimizing individual steps.
Flexibility The 2-position substituent is determined early in the synthesis.Allows for the introduction of diversity at the 2-position of the benzofuran ring at a later stage.[7]
Reagents & Conditions Utilizes Lewis acids like AlCl₃ or SnCl₄ for Friedel-Crafts acylation, which can be hazardous.[8]Employs palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of this compound and its subsequent demethylation are provided below.

Protocol 1: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

This protocol describes the synthesis of this compound.

Materials:

  • 2-Butyl-5-nitrobenzofuran

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), ice-cold solution

  • Ethyl acetate

  • Isopropanol

Procedure:

  • To a stirred solution of anhydrous AlCl₃ in dichloromethane at 0–5 °C, add 4-methoxybenzoyl chloride dropwise.

  • To this mixture, add a solution of 2-butyl-5-nitrobenzofuran in dichloromethane dropwise, maintaining the temperature between 0–5 °C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.[8]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from isopropanol to yield this compound.[8] A yield of 78% has been reported for this step.[8]

Protocol 2: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This protocol outlines the conversion of the methoxy intermediate to the corresponding phenol, a crucial precursor for Dronedarone.

Materials:

  • This compound

  • Tributylamine hydrochloride or Aluminum chloride (AlCl₃)

  • Chlorobenzene (if using AlCl₃)

  • Acetone

Procedure:

  • Method A: Using Tributylamine Hydrochloride

    • Heat a mixture of this compound and tributylamine hydrochloride at 200 °C.[8]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, purify the residue by recrystallization from acetone to obtain the final product with a purity of >99%.[8]

  • Method B: Using Aluminum Chloride

    • In a reaction vessel, suspend anhydrous AlCl₃ in chlorobenzene.

    • Add this compound to the suspension.

    • Heat the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction and quench with ice-cold HCl.

    • Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield the crude product, which can be further purified by recrystallization.[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.

Linear_Synthesis cluster_0 Synthesis of this compound cluster_1 Demethylation 2_Butyl_5_nitrobenzofuran 2-Butyl-5-nitrobenzofuran Friedel_Crafts_Acylation Friedel-Crafts Acylation (4-Methoxybenzoyl chloride, AlCl₃) 2_Butyl_5_nitrobenzofuran->Friedel_Crafts_Acylation Step 1 Methoxyphenyl_Intermediate (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Friedel_Crafts_Acylation->Methoxyphenyl_Intermediate Demethylation Demethylation (Tributylamine HCl or AlCl₃) Methoxyphenyl_Intermediate->Demethylation Step 2 Hydroxyphenyl_Intermediate (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone Demethylation->Hydroxyphenyl_Intermediate

Caption: Linear synthesis of the key hydroxyphenyl intermediate.

Convergent_Synthesis cluster_0 Benzofuran Core Formation cluster_1 Biaryl Ketone Formation Amino_Nitrophenol 2-Amino-4-nitrophenol Iodocyclization Iodocyclization Amino_Nitrophenol->Iodocyclization Key Step Iodo_Benzofuran Iodo-benzofuran Intermediate Iodocyclization->Iodo_Benzofuran Suzuki_Coupling Carbonylative Suzuki-Miyaura Cross-Coupling Iodo_Benzofuran->Suzuki_Coupling Key Step Final_Intermediate Dronedarone Precursor Suzuki_Coupling->Final_Intermediate

Caption: Convergent synthesis strategy for Dronedarone precursor.

References

The Pivotal Role of the 5-Nitro Group in the Biological Activity of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. Among these, 5-nitrobenzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This guide provides a comparative analysis of the SAR of these derivatives, supported by experimental data, to elucidate the key structural features governing their efficacy.

The introduction of a nitro group at the C5 position of the benzofuran scaffold is a critical determinant of its biological activity. This electron-withdrawing group significantly influences the molecule's electronic properties and its ability to interact with biological targets. The following sections delve into the quantitative SAR of 5-nitrobenzofuran derivatives against various pathogens and cancer cell lines, offering insights for the rational design of more potent and selective agents.

Antifungal Activity of 5-Nitrobenzofuran Derivatives

A series of aryl (5-nitrobenzofuran-2-yl)ketones and their corresponding oximes have been synthesized and evaluated for their anticandidal activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined against various Candida species.

CompoundSubstituent (R)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. glabrataMIC (µg/mL) vs C. kruseiMIC (µg/mL) vs C. parapsilosis
1a H>100>100>100>100
1c 4-OCH₃12.5012.50>100>100
1d 4-Cl12.50>100>100>100
2b 4-CH₃ (Oxime)12.5012.5012.5012.50
2c 4-OCH₃ (Oxime)3.123.126.2512.50
2d 4-Cl (Oxime)6.2512.5012.5012.50
Ketoconazole -0.781.561.561.56
Fluconazole -0.781.561.560.78

SAR Analysis: The results indicate that the presence of a methoxy group on the phenyl ring enhances antifungal activity, with compound 2c (the oxime derivative) exhibiting the highest potency among the synthesized compounds with a MIC value of 3.12 µg/mL against Candida albicans and Candida glabrata.[1] In general, the oxime derivatives displayed more promising anticandidal activity than their ketone counterparts.[1] However, none of the synthesized compounds were more potent than the standard antifungal drugs, ketoconazole and fluconazole.[1]

Antibacterial Activity of 5-Nitrobenzofuran Derivatives

The antibacterial potential of a series of derivatives synthesized from 5-nitrobenzofuran-3-yl)hydrazine has been investigated. The activity was assessed using the agar well diffusion method, and the results are presented as the diameter of the zone of inhibition. While this method is useful for screening, it is important to note that it provides a qualitative to semi-quantitative measure of activity, and MIC values would be needed for a more precise comparison.

CompoundSubstituent on BenzaldehydeZone of Inhibition (mm) vs Enterococcus faecalis (50 µg/mL)Zone of Inhibition (mm) vs Candida albicans (25 µg/mL)
M5a 2-chloroPotent-
M5g 4-bromoPotent-
M5i 3-chloro-Significant
M5k 4-fluoro-Significant
M5l 3-methoxy-Significant

SAR Analysis: The preliminary results suggest that derivatives with electron-withdrawing groups (chloro and bromo) at the para and ortho positions of the benzaldehyde ring (compounds M5a and M5g ) exhibit potent activity against Enterococcus faecalis.[2] Conversely, derivatives with substituents at the meta position or a methoxy group showed significant activity against Candida albicans.[2]

Anticancer Activity of 5-Nitrobenzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)
5-Nitrobenzofuran-chalcone derivativeHCT-116 (Colon)1.71 (48h)
5-Nitrobenzofuran-chalcone derivativeHT-29 (Colon)7.76 (48h)
Ciminalum-4-thiazolidinone hybrid with 5-nitrofuran moietyMCF-7 (Breast)5.02
Ciminalum-4-thiazolidinone hybrid with 5-nitrofuran moietyMDA-MB-231 (Breast)15.24

SAR Analysis: The available data suggests that 5-nitrobenzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a novel benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against colon cancer cells, with an IC50 value of 1.71 µM against HCT-116 cells.[3] Furthermore, hybrid molecules incorporating a 5-nitrofuran moiety have shown potent activity against breast cancer cell lines.[4] However, without a systematic study on a series of structurally related 5-nitrobenzofuran compounds, a detailed SAR analysis remains challenging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 5-nitrobenzofuran derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against fungi.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium to obtain the desired final inoculum concentration.

  • Preparation of Drug Dilutions: The 5-nitrobenzofuran derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5-nitrobenzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of the activity of 5-nitrobenzofuran derivatives, the following diagrams illustrate a key signaling pathway potentially targeted by these compounds and a general workflow for their synthesis and evaluation.

HIF-1 Signaling Pathway Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1a HIF-1a PHDs Prolyl Hydroxylases HIF-1a->PHDs Hydroxylation VHL von Hippel-Lindau Protein PHDs->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HIF-1a_stable HIF-1a (stabilized) HIF-1 HIF-1 Complex HIF-1a_stable->HIF-1 HIF-1b HIF-1b (ARNT) HIF-1b->HIF-1 Nucleus Nucleus HIF-1->Nucleus HRE Hypoxia Response Element Nucleus->HRE Target_Genes Target Gene Expression HRE->Target_Genes Inhibitor 5-Nitrobenzofuran Derivative Inhibitor->HIF-1 Inhibition

Caption: HIF-1 signaling pathway and potential inhibition by 5-nitrobenzofuran derivatives.

Experimental_Workflow General Experimental Workflow for 5-Nitrobenzofuran Derivatives Start Starting Materials Synthesis Chemical Synthesis of 5-Nitrobenzofuran Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Screening Purification->Biological_Screening Antifungal Antifungal Assay (MIC determination) Biological_Screening->Antifungal Antibacterial Antibacterial Assay (MIC/Zone of Inhibition) Biological_Screening->Antibacterial Anticancer Anticancer Assay (IC50 determination) Biological_Screening->Anticancer SAR_Analysis Structure-Activity Relationship Analysis Antifungal->SAR_Analysis Antibacterial->SAR_Analysis Anticancer->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End Further Development Lead_Optimization->End

Caption: Generalized workflow for the synthesis and evaluation of 5-nitrobenzofuran derivatives.

Conclusion

The 5-nitrobenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents. The available data clearly indicates that substitutions on the benzofuran ring system, as well as on appended aromatic moieties, significantly influence the antifungal, antibacterial, and anticancer activities of these derivatives. The presence of the 5-nitro group is a consistent feature in many of the active compounds, highlighting its importance for biological efficacy.

While promising activities have been observed, further systematic SAR studies are warranted, particularly in the context of anticancer activity, to delineate the precise structural requirements for optimal potency and selectivity. The development of more comprehensive quantitative datasets will be instrumental in guiding the design of next-generation 5-nitrobenzofuran derivatives with improved therapeutic profiles.

References

A Comparative Guide to Lewis Acids in the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the development of pharmaceutical compounds such as the antiarrhythmic drug dronedarone, is critically dependent on an efficient Friedel-Crafts acylation step.[1] The choice of Lewis acid catalyst for this reaction significantly impacts yield, reaction conditions, and overall process viability. This guide provides an objective comparison of commonly employed Lewis acids for this synthesis, supported by experimental data from peer-reviewed literature and patents.

Performance Comparison of Lewis Acids

The Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride is effectively catalyzed by several Lewis acids. The following table summarizes the performance of Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄), and Iron(III) Chloride (FeCl₃) in this transformation.

Lewis AcidReactant Ratio (Substrate:Acyl Chloride:Catalyst)SolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃ 1 : 1.1 : 1.1Dichloromethane (DCM)0 - 5Not Specified78[2]
SnCl₄ Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
FeCl₃ 1 : 1.1 : 1.1o-Nitrotoluene (ONT)Exothermic to 48~20 minutesNot Specified[3]

Note: Direct comparison of yields is challenging due to variations in the reported experimental conditions. The yield for the SnCl₄-catalyzed reaction was not explicitly stated in the reviewed literature. The FeCl₃-catalyzed reaction was performed in a non-halogenated solvent, which can be an advantage in terms of environmental impact.[3]

Experimental Protocols

Detailed methodologies for the Friedel-Crafts acylation using different Lewis acids are provided below.

Aluminum Chloride (AlCl₃) Catalyzed Synthesis[2]
  • Reaction Setup: A solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in dichloromethane (DCM) is prepared in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Addition of Reagents: The solution is cooled to 0-5 °C. To this, 4-methoxybenzoyl chloride (1.1 eq) is added, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 1.1 eq), maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to afford this compound.

Tin(IV) Chloride (SnCl₄) Catalyzed Synthesis[1]

While a specific yield is not provided in the available literature, the synthesis of this compound using SnCl₄ as the Lewis acid catalyst for the acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride has been reported.[1] The general procedure is expected to be similar to the AlCl₃ catalyzed method, with SnCl₄ being substituted as the Lewis acid.

Iron(III) Chloride (FeCl₃) Catalyzed Synthesis[3]
  • Reaction Setup: 2-Butyl-5-nitrobenzofuran (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) are dissolved in o-nitrotoluene (ONT).

  • Addition of Catalyst: Anhydrous iron(III) chloride (FeCl₃, 1.1 eq) is added in portions to the reaction mixture. An exothermic reaction is observed, with the temperature rising to approximately 48 °C.

  • Reaction Monitoring: The reaction is monitored by HPLC, with completion observed in approximately 20 minutes.

  • Work-up and Isolation: The product is crystallized directly from the reaction mixture.

  • Purification: Further purification can be achieved by recrystallization if necessary. This method offers the advantage of using a non-halogenated solvent.[3]

Synthesis Workflow

The general workflow for the Lewis acid-catalyzed synthesis of this compound is depicted below.

SynthesisWorkflow Reactant1 2-Butyl-5-nitrobenzofuran Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 4-Methoxybenzoyl Chloride Reactant2->Reaction LewisAcid Lewis Acid (AlCl₃, SnCl₄, or FeCl₃) LewisAcid->Reaction Product (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Signaling Pathways and Logical Relationships

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation, activated by the Lewis acid.

FCAcylationMechanism AcylChloride 4-Methoxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + LA LewisAcid Lewis Acid (LA) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Benzofuran 2-Butyl-5-nitrobenzofuran Benzofuran->SigmaComplex Electrophilic Attack Product Final Product SigmaComplex->Product Deprotonation

Caption: Mechanism of Lewis acid-catalyzed Fried-Crafts acylation.

References

A Researcher's Guide to Analytical Method Validation for Benzofuran Intermediates: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of benzofuran intermediates is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. The validation of analytical methods is a mandatory step to guarantee that the chosen method is fit for its intended purpose. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of benzofuran intermediates, supported by experimental data and detailed protocols.

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[1][2][3] These parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3]

Method Comparison: HPLC vs. GC-MS for Benzofuran Analysis

The choice between HPLC and GC-MS for the analysis of benzofuran intermediates is primarily determined by the physicochemical properties of the analyte, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of benzofuran compounds, including those that are non-volatile or thermally labile.[4] It offers a variety of stationary and mobile phases, allowing for the optimization of separation for diverse benzofuran derivatives.[4] UV detection is commonly employed for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique ideal for the analysis of volatile and thermally stable benzofuran compounds.[4] It provides excellent separation efficiency and definitive identification based on mass spectra. For non-volatile benzofuran intermediates, a derivatization step may be necessary to increase their volatility.[4]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of various benzofuran intermediates, based on data from several studies.

HPLC-UV Method Performance
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Carbofuran 7.5 - 750.99998.5 - 101.2< 2.01.313.97
2-(2-thienyl)benzofuran 0.5 - 1000.999899.2 - 100.5< 1.50.050.15
3-Methylbenzofuran-2-carboxylic acid Impurities 0.0025 - 0.75> 0.9998.0 - 102.0< 2.0~0.001~0.0025
GC-MS Method Performance
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
2-(2-thienyl)benzofuran 0.05 - 500.999599.8 - 101.5< 2.50.010.05
Terpinen-4-ol, 1,8-cineole, (−)-α-bisabolol *Concentration Dependent> 0.99998.3 - 101.6< 2.56Not ReportedNot Reported

*Note: Data for a plant-based substance containing various phytochemicals, demonstrating GC-MS validation principles.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and GC-MS analysis of benzofuran intermediates.

HPLC-UV Method for the Quantification of Carbofuran

This method is suitable for the quantification of carbofuran in various formulations.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of 282 nm.[4]

  • Sample Preparation: A stock solution of carbofuran is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.

GC-MS Method for the Quantification of 2-(2-thienyl)benzofuran

This method was developed for the sensitive detection and quantification of the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-400.

  • Sample Preparation: A stock solution is prepared in a suitable solvent like methanol. Working standards are prepared by serial dilution.

Visualizing the Validation Process and a Relevant Biological Pathway

To further clarify the process of analytical method validation and the context of benzofuran research, the following diagrams have been generated using Graphviz.

G cluster_workflow Analytical Method Validation Workflow A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Develop & Optimize Method (Column, Mobile Phase, Temp, etc.) B->C D Perform Pre-Validation C->D E Execute Formal Validation Protocol (Accuracy, Precision, Linearity, etc.) D->E F Document Validation Report E->F G Implement for Routine Use F->G

General workflow for analytical method validation.

G cluster_parameters Interrelationship of Key Validation Parameters Specificity Specificity Linearity Linearity & Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Method Validated Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Interrelationship of key analytical method validation parameters.

Certain benzofuran derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The following diagram illustrates a simplified VEGFR-2 signaling pathway, a potential target for some benzofuran compounds.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibition

VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.

References

Benchmarking the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published synthetic routes for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug, Dronedarone.[1][2] The following sections detail the experimental protocols, present a comparative analysis of their performance, and visualize the synthetic workflows and the biological context of the target molecule.

Comparative Analysis of Synthetic Methods

The synthesis of this compound has been approached through several distinct methodologies. This guide focuses on a detailed five-step synthesis and compares it with three other notable literature methods. The primary differences lie in the choice of starting materials, reaction conditions, and overall efficiency.

MethodStarting Material(s)Key ReactionsOverall YieldPurityReference
Method 1 (J. Chem. Sci., 2012) 4-NitrophenolFries Rearrangement, Selective α-bromination, Cyclization, Friedel-Crafts Acylation, Demethylation (of hydroxyl analog)23%>99.7% (HPLC)Journal of Chemical Sciences, 2012, 124, 1077–1085
Method 2 (Gubin et al.) 2-Butyl-5-nitrobenzofuranFriedel-Crafts AcylationNot ReportedNot ReportedUS Patent 5,223,510
Method 3 (Kretzschmar et al.) 1-Bromo-4-nitrobenzene, 1-(4-methoxyphenyl)ethanone oximeCyclization, AcylationNot ReportedNot ReportedAs cited in J. Chem. Sci., 2012, 124, 1077–1085
Method 4 (Cambrex Karlskoga et al.) 1-Chloro-4-nitrobenzene, Ethyl N-hydroxyacetimidate, 1-(4-hydroxyphenyl)heptane-1,3-dioneCondensation, RearrangementNot ReportedNot ReportedAs cited in J. Chem. Sci., 2012, 124, 1077–1085

Experimental Protocols

Method 1: Five-Step Synthesis from 4-Nitrophenol

This method, detailed in the Journal of Chemical Sciences (2012), provides a practical and well-documented route to the target compound.

Step 1: Fries Rearrangement of 4-Nitrophenyl pentanoate 4-Nitrophenyl pentanoate is rearranged to 1-(2-hydroxy-5-nitrophenyl)pentan-1-one in the presence of a Lewis acid catalyst.

Step 2: Selective α-Bromination of 1-(2-hydroxy-5-nitrophenyl)pentan-1-one The resulting ketone is selectively brominated at the alpha position to yield 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one.

Step 3: Cyclization to 2-Butyl-5-nitrobenzofuran The α-bromo ketone undergoes intramolecular cyclization to form the benzofuran core, 2-butyl-5-nitrobenzofuran.

Step 4: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran The benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid, such as anhydrous stannic chloride, to yield this compound.[3]

Step 5: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (for Dronedarone Synthesis) For the synthesis of the direct precursor to Dronedarone, the methoxy group is demethylated using a reagent like aluminum chloride.

Visualizing the Synthesis and Biological Context

To aid in the understanding of the synthetic process and the relevance of the target molecule, the following diagrams are provided.

G cluster_0 Synthetic Workflow: Method 1 4-Nitrophenol 4-Nitrophenol 4-Nitrophenyl pentanoate 4-Nitrophenyl pentanoate 4-Nitrophenol->4-Nitrophenyl pentanoate Pentanoyl chloride 1-(2-hydroxy-5-nitrophenyl)pentan-1-one 1-(2-hydroxy-5-nitrophenyl)pentan-1-one 4-Nitrophenyl pentanoate->1-(2-hydroxy-5-nitrophenyl)pentan-1-one Fries Rearrangement 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one 1-(2-hydroxy-5-nitrophenyl)pentan-1-one->2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one α-Bromination 2-Butyl-5-nitrobenzofuran 2-Butyl-5-nitrobenzofuran 2-bromo-1-(2-hydroxy-5-nitrophenyl)pentan-1-one->2-Butyl-5-nitrobenzofuran Cyclization This compound This compound 2-Butyl-5-nitrobenzofuran->this compound Friedel-Crafts Acylation (4-methoxybenzoyl chloride)

Caption: Synthetic workflow for Method 1.

The target molecule, this compound, is a crucial intermediate in the synthesis of Dronedarone. Dronedarone is an antiarrhythmic agent that exerts its therapeutic effect by blocking multiple cardiac ion channels.

G cluster_1 Dronedarone's Mechanism of Action Dronedarone Dronedarone K_channel Potassium Channels (IKr, IKs, IK1, IK-ACh) Dronedarone->K_channel Inhibition Na_channel Sodium Channels (INa) Dronedarone->Na_channel Inhibition Ca_channel Calcium Channels (ICa-L) Dronedarone->Ca_channel Inhibition Adrenergic_receptors Adrenergic Receptors (α and β) Dronedarone->Adrenergic_receptors Antagonism AP_Prolongation Action Potential Prolongation K_channel->AP_Prolongation Reduced_HR Reduced Heart Rate & Conduction Velocity Na_channel->Reduced_HR Ca_channel->Reduced_HR Adrenergic_receptors->Reduced_HR

Caption: Dronedarone's multi-channel blockade.

References

A Comparative Guide to the In Vitro Metabolic Stability of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. Due to the limited publicly available metabolic data for this specific intermediate, this guide establishes a comparative framework using its active metabolite, Dronedarone, and commonly used reference compounds in metabolic stability assays: Verapamil and Dextromethorphan. This comparison allows for an informed estimation of the metabolic profile of the target compound.

Executive Summary

Understanding the metabolic stability of a new chemical entity is a critical step in early drug discovery. It provides insights into a compound's potential in vivo half-life, clearance, and overall pharmacokinetic profile. This guide presents available in vitro metabolic stability data for structurally related compounds and established drugs to infer the likely metabolic characteristics of this compound. The data is presented in a clear, tabular format, followed by detailed experimental protocols and a visual representation of the experimental workflow.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of Dronedarone and the reference compounds, Verapamil and Dextromethorphan, in human and rat liver microsomes. The primary parameters for comparison are the in vitro half-life (t½) and intrinsic clearance (CLint).

CompoundSystemt½ (min)Intrinsic Clearance (CLint)Key Metabolizing Enzymes
Dronedarone Human Hepatocytes-0.33 ± 0.21 mL/h/10⁶ cells[1]CYP3A4[1]
Verapamil Rat Liver Microsomes35.1 ± 0.32[2]39.49 ± 0.42 µL/min/mg protein[2]CYP3A4
Human Liver Microsomes-316 µL/min/mg[3]
Dextromethorphan Human Liver Microsomes (Extensive Metabolizers)-44.8 µL/min/mg[3]CYP2D6[4][5]

Experimental Protocols

The following are detailed methodologies for the in vitro metabolic stability assays cited in this guide.

Liver Microsomal Stability Assay

This assay is a common in vitro model to assess the metabolic stability of compounds by phase I enzymes, primarily cytochrome P450s.

1. Materials:

  • Test compound and reference compounds

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound and reference compounds (e.g., 10 mM in DMSO).

  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the test compound to the wells at a final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism, as it uses intact liver cells.

1. Materials:

  • Cryopreserved or fresh hepatocytes (human or rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and reference compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (for cell lysis and protein precipitation)

  • Internal standard

  • LC-MS/MS system

2. Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's protocol.

  • Seed the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Prepare a solution of the test compound in the culture medium.

  • Remove the seeding medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At various time points, collect samples of the incubation medium and/or lyse the cells with acetonitrile containing an internal standard.

  • Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the disappearance of the parent compound over time used to calculate the half-life and intrinsic clearance. The CLint is typically expressed as mL/h/10⁶ cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Combine Compound, Microsomes, and Buffer prep_cpd->mix prep_mic Prepare Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

References

Safety Operating Guide

Safe Disposal of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Precautions:

Researchers handling this compound should adhere to standard laboratory safety protocols.[1][3] This includes wearing appropriate Personal Protective Equipment (PPE) such as lab coats, chemical-resistant gloves, and safety goggles.[1] All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]

Disposal Procedures:

The primary route for the disposal of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone and its associated waste is through a certified hazardous waste management service.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]

Waste Segregation and Storage:

Proper segregation of waste is crucial.[3] Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a designated, labeled, and sealed container. Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled waste container.[9] It is important to avoid mixing incompatible waste streams.[3][9]

The following table summarizes the key information for the proper disposal of this compound.

Aspect Guideline Rationale
Waste Classification Hazardous Chemical WasteThe compound contains a nitro group and a complex organic structure, indicating potential toxicity and environmental hazard.[2]
Solid Waste Disposal Collect in a designated, sealed, and labeled hazardous waste container.To prevent exposure and ensure proper handling by waste management personnel.
Liquid Waste Disposal Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[6][7][8]To prevent contamination of waterways and damage to the sewage system.
Personal Protective Equipment (PPE) Lab coat, safety goggles, and chemical-resistant gloves.[1]To protect the handler from potential skin and eye contact.
Handling Location Chemical fume hood.[4]To minimize the risk of inhalation.
Container Labeling Clearly label with "Hazardous Waste," the chemical name, and any known hazards.To ensure proper identification and safe handling during storage and transport.
Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area.To await pickup by a certified hazardous waste disposal service.[3]

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Yes E Collect in Labeled Liquid Hazardous Waste Container C->E No F Seal Container Securely D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H

References

Personal protective equipment for handling (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Chemical Profile and Hazards:

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against eye irritation from dust or splashes.[1][2]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.To avoid inhalation and potential respiratory irritation.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing unnecessary items and ensuring spill control materials are available.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Waste Characterization:

  • All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous waste.

Disposal Procedure:

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Experimental Protocols: Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill using absorbent materials.

  • Clean-up: For small spills, and while wearing appropriate PPE, carefully sweep or wipe up the material. Place the waste in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure start Start: Handling Required check_hazards Review Chemical Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->check_hazards hand_protection Hand Protection: Chemical-Resistant Gloves check_hazards->hand_protection Select PPE eye_protection Eye/Face Protection: Safety Goggles/Face Shield check_hazards->eye_protection body_protection Body Protection: Lab Coat check_hazards->body_protection respiratory_protection Respiratory Protection: Fume Hood/Respirator check_hazards->respiratory_protection handle Handle Chemical in Controlled Environment dispose Dispose of Waste Properly handle->dispose Execute end Procedure Complete dispose->end

Caption: Workflow for PPE selection and handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.